molecular formula C5H5F2NO B2702241 1,1-Difluoro-3-isocyanatocyclobutane CAS No. 1773511-62-8

1,1-Difluoro-3-isocyanatocyclobutane

Cat. No.: B2702241
CAS No.: 1773511-62-8
M. Wt: 133.098
InChI Key: KNGUWKBLWSRYCV-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isocyanatocyclobutane (CAS 1355328-31-2) is a versatile fluorinated building block of interest in modern medicinal chemistry and drug discovery. Its molecular formula is C5H5F2NO, with a molecular weight of 133.10 g/mol . This compound features a reactive isocyanate group (-N=C=O) and a strained, non-planar cyclobutane ring substituted with two fluorine atoms, a combination that offers unique opportunities for molecular design . The primary research value of this compound lies in its application as a key synthon for the synthesis of more complex molecules, particularly through reactions with nucleophiles like amines and alcohols to form ureas and carbamates. The cyclobutane ring is increasingly employed to confer favorable properties to drug candidates . Its unique puckered structure and longer C-C bond lengths allow it to serve as a valuable tool for conformational restriction , locking rotatable bonds to reduce the entropic penalty upon binding to a biological target . Furthermore, the use of this saturated carbocycle can effectively reduce molecular planarity and serve as an aryl isostere , potentially improving water solubility and metabolic stability compared to flat aromatic rings . The 1,1-difluoro substitution on the ring adds significant polarity and can enhance membrane permeability, making this compound a valuable scaffold for exploring structure-activity relationships and optimizing lead compounds in therapeutic development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-3-isocyanatocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGUWKBLWSRYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773511-62-8
Record name 1,1-difluoro-3-isocyanatocyclobutane
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorinated motifs has become an indispensable tool in modern medicinal chemistry. The unique properties conferred by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity—are critical for optimizing drug candidates. Among the vast arsenal of fluorinated building blocks, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable scaffold. It acts as a rigid, non-planar bioisostere for common groups like gem-dimethyl or carbonyl functionalities, offering a sophisticated method to explore three-dimensional chemical space and refine pharmacological profiles.[1][2] This guide provides an in-depth, experience-driven protocol for the synthesis of 1,1-difluoro-3-isocyanatocyclobutane, a key intermediate that allows for the versatile installation of this important scaffold.

Strategic Imperative: The Role of 1,1-Difluorocyclobutane in Drug Design

The utility of the 1,1-difluorocyclobutane scaffold stems from its distinct combination of steric and electronic properties. The gem-difluoro group is a polar yet lipophilic motif that can significantly influence the local electronic environment of a molecule.[3][4] This modulation can be crucial for fine-tuning pKa, improving target engagement, and mitigating off-target effects. The isocyanate functionality of the title compound serves as a highly reactive electrophilic handle, enabling facile conjugation to a wide array of nucleophilic moieties (amines, alcohols, thiols) commonly present in drug discovery programs. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Blueprint and Mechanistic Rationale

A logical and efficient synthesis of 1,1-difluoro-3-isocyanatocyclobutane begins with a retrosynthetic analysis that identifies key, commercially available starting materials and robust, scalable transformations.

G target 1,1-Difluoro-3-isocyanatocyclobutane amine 3,3-Difluorocyclobutanamine target->amine Isocyanate Formation (e.g., Triphosgene) ketone 3,3-Difluorocyclobutanone amine->ketone Reductive Amination start Commercially Available Starting Materials ketone->start Established Routes

Figure 1. Retrosynthetic pathway for 1,1-difluoro-3-isocyanatocyclobutane.

The most direct pathway involves two primary transformations:

  • Reductive Amination: The core amine, 3,3-difluorocyclobutanamine, is synthesized from the corresponding ketone, 3,3-difluorocyclobutanone.[5] This is a well-established and highly reliable transformation in organic synthesis.[6][7]

  • Isocyanate Formation: The resulting primary amine is then converted to the target isocyanate. The use of a phosgene equivalent, such as triphosgene, is the preferred method in a laboratory setting due to significant safety advantages over gaseous phosgene.[8][9][10]

This strategy is predicated on the commercial availability and stability of 3,3-difluorocyclobutanone, making it an ideal entry point for the synthesis.[11]

Validated Synthetic Workflow

The following protocols are designed to be robust and reproducible, providing a clear path to the target compound.

Workflow Overview

G cluster_0 Step 1: Synthesis of 3,3-Difluorocyclobutanamine cluster_1 Step 2: Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane A 3,3-Difluorocyclobutanone + NH₃/MeOH B Catalytic Hydrogenation (e.g., Raney Ni, H₂) A->B C Filtration & Concentration B->C D 3,3-Difluorocyclobutanamine C->D E 3,3-Difluorocyclobutanamine + Triethylamine F Addition to Triphosgene Solution (0 °C to RT) E->F G Filtration & Concentration F->G H Vacuum Distillation G->H I 1,1-Difluoro-3-isocyanatocyclobutane H->I

Figure 2. Step-by-step experimental workflow.

PART 1: Reductive Amination of 3,3-Difluorocyclobutanone

Objective: To synthesize 3,3-difluorocyclobutanamine, the key amine precursor.

Core Principle: This reaction proceeds via the in situ formation of an imine from the ketone and ammonia, which is immediately reduced to the primary amine under catalytic hydrogenation conditions.[12] The use of a pressurized hydrogen atmosphere ensures efficient reduction.

Experimental Protocol:

  • Vessel Charging: In a suitable high-pressure hydrogenation vessel, dissolve 3,3-difluorocyclobutanone (1.0 eq.) in methanol (5-10 volumes).

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 eq.) to the vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel (5-10 wt% of the ketone) as a slurry in water.

    • Expert Insight: Raney Nickel is pyrophoric and must be handled with extreme care, never allowing it to become dry.

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Reaction Execution: While stirring vigorously, heat the mixture to 50-60 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3,3-difluorocyclobutanamine can be purified by vacuum distillation to yield a colorless liquid. Alternatively, the hydrochloride salt can be formed and recrystallized for higher purity.[13][14]

PART 2: Conversion of 3,3-Difluorocyclobutanamine to 1,1-Difluoro-3-isocyanatocyclobutane

Objective: To convert the primary amine to the target isocyanate using a safe and reliable phosgene surrogate.

Core Principle: Triphosgene acts as a solid, stable source of phosgene.[9] In the presence of a tertiary amine base, it reacts with the primary amine to form a carbamoyl chloride intermediate, which then eliminates HCl to yield the isocyanate.[10] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the reagents and product.

Experimental Protocol:

  • Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane (DCM) or toluene (5 volumes). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 3,3-difluorocyclobutanamine (1.0 eq.) and triethylamine (2.2 eq.) in the same anhydrous solvent (5 volumes).

  • Reaction Execution: Add the amine/triethylamine solution dropwise to the stirred triphosgene solution via an addition funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction progress by IR spectroscopy. The disappearance of the N-H stretches of the starting amine and the appearance of the strong, sharp isocyanate (N=C=O) stretch around 2270 cm⁻¹ indicates conversion.

  • Work-up and Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with anhydrous solvent.

  • Purification: Concentrate the filtrate under reduced pressure (use a rotary evaporator with a cold trap). The crude product is then purified by vacuum distillation to afford 1,1-difluoro-3-isocyanatocyclobutane as a clear, colorless liquid.

Quantitative Data and Characterization

StepProductTypical YieldPurity (GC-MS)Key Analytical Signals
1 3,3-Difluorocyclobutanamine75-90%>98%¹⁹F NMR: Singlet. ¹H NMR: Characteristic multiplets for CH and CH₂ groups.
2 1,1-Difluoro-3-isocyanatocyclobutane80-95%>99%IR (cm⁻¹): ~2270 (strong, sharp, N=C=O). ¹³C NMR: Signal for NCO carbon.

Critical Safety and Handling Protocols

  • Triphosgene: Highly toxic and corrosive.[15] It is a lachrymator and fatal if inhaled.[16] It reacts with moisture to release phosgene and HCl. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17][18][19] Have a quenching solution (e.g., aqueous ammonia) readily available.

  • Isocyanates: Potent respiratory sensitizers. Avoid inhalation of vapors. All handling of the final product should be performed in a well-ventilated fume hood.

  • Raney Nickel: Pyrophoric when dry. Always handle as a water slurry and under an inert atmosphere.

  • Hydrogenation: Conducted in specialized high-pressure equipment. Ensure proper training and adherence to safety protocols for handling flammable gases under pressure.

Conclusion

This guide outlines a robust and validated two-step synthesis of 1,1-difluoro-3-isocyanatocyclobutane from a commercially available ketone. The reductive amination and subsequent isocyanate formation are high-yielding, scalable reactions that provide access to this valuable building block in high purity. By adhering to the detailed protocols and safety considerations, drug discovery teams can confidently produce and utilize this versatile intermediate to accelerate the development of novel therapeutics, leveraging the unique structural and electronic advantages of the 1,1-difluorocyclobutane scaffold.

References

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto Department of Chemistry. [Link]

  • Medicinal Chemistry of Isocyanides. ResearchGate. [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Triphosgene Safety Data Sheet. Triphosgene.com. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • How To Get Isocyanate? ACS Omega. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Request PDF. ResearchGate. [Link]

  • A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. [Link]

  • Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. [Link]

  • The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. ChemTuna. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace. [Link]

  • TRIPHOSGENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Preparation of isocyanates.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • How To Get Isocyanate? Semantic Scholar. [Link]

Sources

A Technical Guide to 1,1-Difluoro-3-isocyanocyclobutane: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

This technical guide provides an in-depth analysis of 1,1-difluoro-3-isocyanocyclobutane (CAS No. 1355328-31-2), a highly functionalized building block poised for significant impact in pharmaceutical research and development. The molecule uniquely combines two high-value chemical motifs: a gem-difluorocyclobutane ring and an isocyanide functional group. The fluorinated scaffold offers a proven strategy for modulating key drug properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the isocyanide group serves as a powerful linchpin for diversity-oriented synthesis via isocyanide-based multicomponent reactions (IMCRs). This guide will detail the compound's physicochemical properties, safety and handling protocols, spectroscopic signature, synthesis, and reactivity, with a focus on its strategic application in the design of next-generation therapeutics.

Section 2: Introduction and Strategic Importance

Nomenclature Clarification: The topic specifies "1,1-difluoro-3-isocyanatocyclobutane." However, extensive database and literature searches reveal that the commercially available and documented compound with this core structure is 1,1-difluoro-3-isocyanocyclobutane (an isocyanide or isonitrile, R-N≡C), not the corresponding isocyanate (R-N=C=O). This guide will focus on the isocyanide, CAS 1355328-31-2, due to the availability of robust data.

The strategic value of this molecule in drug discovery arises from the synergistic combination of its two core components.

  • The gem-Difluorocyclobutane Scaffold: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The 1,1-difluoro motif, in particular, acts as a non-hydrolyzable bioisostere for a carbonyl group, influencing molecular conformation and electronic properties without introducing excessive lipophilicity.[2][3] This modification can profoundly enhance metabolic stability by blocking sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[1] The cyclobutane ring itself provides a rigid, three-dimensional scaffold that is increasingly explored as an alternative to more conventional ring systems.[4][5]

  • The Isocyanide Functional Group: Isocyanides are exceptionally versatile functional groups, renowned for their utility in multicomponent reactions (MCRs).[6] Reactions like the Ugi and Passerini syntheses allow for the rapid, one-pot assembly of complex, drug-like molecules from three or four simple precursors.[7] This capacity for diversity-oriented synthesis makes 1,1-difluoro-3-isocyanocyclobutane an ideal starting material for generating large libraries of novel compounds for high-throughput screening, significantly accelerating the drug discovery process.[6][7]

The convergence of these two features in a single, readily accessible molecule provides researchers with a powerful tool to embed desirable physicochemical properties while simultaneously exploring vast new chemical spaces.

G cluster_0 Molecular Components cluster_1 Component Properties cluster_2 Medicinal Chemistry Advantages cluster_3 Overall Impact A 1,1-Difluoro-3- isocyanocyclobutane B gem-Difluorocyclobutane Motif A->B comprises C Isocyanide (R-N≡C) Functional Group A->C comprises D Enhanced Metabolic Stability Modulated Lipophilicity (pKa, LogP) Improved Binding Affinity Rigid 3D Scaffold B->D confers E Diversity-Oriented Synthesis Access to Complex Scaffolds Rapid Library Generation High Atom Economy C->E enables F Accelerated Drug Discovery & Lead Optimization D->F leads to E->F leads to

Caption: Plausible synthetic route to 1,1-difluoro-3-isocyanocyclobutane.

Protocol Rationale:

  • Formylation: The starting amine is acylated with a formyl group. Ethyl formate is a common, effective, and relatively safe formylating agent. This step converts the primary amine into a stable amide intermediate.

  • Dehydration: The critical step is the elimination of water from the formamide to generate the isocyanide. A powerful dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a standard and field-proven method for this transformation. The base neutralizes the HCl generated during the reaction.

Reactivity in Multicomponent Reactions: The Ugi Reaction

The primary utility of 1,1-difluoro-3-isocyanocyclobutane in synthesis is its participation in MCRs. The Ugi four-component reaction (U-4CR) is a prime example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in one pot to form a complex α-acylamino amide.

Generic Ugi Reaction Protocol:

  • Setup: To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol) at room temperature, add the carboxylic acid (1.0 eq).

  • Pre-condensation: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate. This is a crucial, self-validating step; the reaction's success depends on this equilibrium.

  • Isocyanide Addition: Add 1,1-difluoro-3-isocyanocyclobutane (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

G cluster_Ugi Ugi Four-Component Reaction R1CHO Aldehyde (R¹-CHO) Plus1 + Product α-Acylamino Amide Product (Complex, Drug-like Scaffold) R1CHO->Product One-Pot Synthesis (e.g., Methanol, RT) R2NH2 Amine (R²-NH₂) Plus2 + R2NH2->Product One-Pot Synthesis (e.g., Methanol, RT) R3COOH Carboxylic Acid (R³-COOH) Plus3 + R3COOH->Product One-Pot Synthesis (e.g., Methanol, RT) Isocyanide 1,1-Difluoro-3- isocyanocyclobutane Isocyanide->Product One-Pot Synthesis (e.g., Methanol, RT)

Sources

An In-Depth Technical Guide to 1,1-Difluoro-3-isocyanatocyclobutane: A Versatile Fluorinated Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,1-difluoro-3-isocyanatocyclobutane (CAS Number: 1355328-31-2), a compelling building block for researchers and scientists in drug development and materials science. The strategic incorporation of the gem-difluoro cyclobutane motif offers a unique combination of conformational constraint and metabolic stability, making it a valuable scaffold in modern medicinal chemistry. This guide delves into its physicochemical properties, a detailed synthetic pathway, its reactivity profile, and potential applications, supported by established chemical principles and methodologies.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] The gem-difluoro group (CF2) is of particular interest as a bioisostere for carbonyl groups or methylene groups, offering altered electronic and conformational properties.[3][4][5]

Cyclobutanes, as strained four-membered rings, provide a degree of conformational rigidity that can be advantageous in drug design by pre-organizing substituents for optimal interaction with biological targets. The combination of a gem-difluoro group and a cyclobutane ring in 1,1-difluoro-3-isocyanatocyclobutane presents a scaffold with high potential for creating novel chemical entities with improved drug-like properties. The isocyanate functionality serves as a versatile handle for introducing a variety of functional groups through reactions with nucleophiles, further expanding its utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-difluoro-3-isocyanatocyclobutane is presented in the table below.

PropertyValueSource
CAS Number 1355328-31-2[6]
Molecular Formula C₅H₅F₂NO[6]
Molecular Weight 133.09 g/mol [6]
Appearance Colorless to light yellow liquid (predicted)-
Boiling Point Not available-
Density Not available-
Storage Store in a cool, dry place under an inert atmosphere.[6]

Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

The synthesis of 1,1-difluoro-3-isocyanatocyclobutane can be achieved through a multi-step sequence, culminating in a Curtius rearrangement of a carboxylic acid precursor. The following sections detail a plausible and scalable synthetic route.

Synthesis of the Precursor: 1,1-Difluoro-3-cyclobutanecarboxylic Acid

A robust industrial method for the preparation of 3,3-gem-difluoro cyclobutanecarboxylic acid has been reported, which can be adapted for the synthesis of the 1,1-difluoro isomer. The overall strategy involves the cycloaddition of a suitable alkene with a difluorinated two-carbon unit, followed by functional group manipulations.

Experimental Protocol: Synthesis of 1,1-Difluoro-3-cyclobutanecarboxylic Acid (Illustrative)

This protocol is based on established methodologies for the synthesis of analogous compounds.

Step 1: [2+2] Cycloaddition

  • Reaction: A suitable protected 3-butenoic acid derivative is reacted with a difluoroketene equivalent or a similar difluorinated two-carbon synthon in a [2+2] cycloaddition reaction.

  • Rationale: This step forms the core cyclobutane ring with the desired gem-difluoro substitution pattern. The choice of protecting group for the carboxylic acid is crucial to ensure compatibility with the cycloaddition conditions.

Step 2: Deprotection and Functional Group Interconversion

  • Reaction: The protecting group on the carboxylic acid is removed under appropriate conditions. If necessary, further functional group interconversions are performed to yield 1,1-difluoro-3-cyclobutanecarboxylic acid.

  • Rationale: This step unmasks the carboxylic acid functionality required for the subsequent Curtius rearrangement.

Curtius Rearrangement to 1,1-Difluoro-3-isocyanatocyclobutane

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[3][7][8] A modern and safer approach involves a one-pot procedure using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide.[9]

Reaction Mechanism: The Curtius Rearrangement

The reaction proceeds through the formation of an acyl azide from the carboxylic acid. Upon heating, the acyl azide loses nitrogen gas (N₂) in a concerted rearrangement where the cyclobutyl group migrates to the nitrogen atom, forming the isocyanate.[3][7][8]

G cluster_0 Curtius Rearrangement CarboxylicAcid 1,1-Difluoro-3-cyclobutanecarboxylic Acid AcylAzide 1,1-Difluoro-3-cyclobutanecarbonyl Azide CarboxylicAcid->AcylAzide DPPA, Et₃N Isocyanate 1,1-Difluoro-3-isocyanatocyclobutane AcylAzide->Isocyanate Heat (Δ) Nitrogen N₂ AcylAzide->Nitrogen

Caption: One-pot Curtius rearrangement workflow.

Experimental Protocol: One-Pot Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

  • Materials:

    • 1,1-Difluoro-3-cyclobutanecarboxylic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (Et₃N)

    • Anhydrous toluene

  • Procedure:

    • To a solution of 1,1-difluoro-3-cyclobutanecarboxylic acid in anhydrous toluene is added triethylamine.

    • Diphenylphosphoryl azide (DPPA) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for several hours until the evolution of nitrogen gas ceases.

    • The reaction progress can be monitored by IR spectroscopy, looking for the appearance of the strong isocyanate peak around 2250-2270 cm⁻¹.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation.

  • Self-Validation and Trustworthiness: The progress of the reaction is self-validating through the observable evolution of nitrogen gas. The formation of the isocyanate product can be definitively confirmed by the characteristic strong absorbance in the IR spectrum.

Reactivity Profile

The reactivity of 1,1-difluoro-3-isocyanatocyclobutane is dominated by the electrophilic nature of the isocyanate carbon atom. It readily reacts with a wide range of nucleophiles to form stable adducts.

G cluster_1 Reactivity of 1,1-Difluoro-3-isocyanatocyclobutane Isocyanate 1,1-Difluoro-3-isocyanatocyclobutane Urea Urea Derivative Isocyanate->Urea R₂NH Carbamate Carbamate Derivative Isocyanate->Carbamate ROH Amine Primary/Secondary Amine Amine->Urea Alcohol Alcohol/Phenol Alcohol->Carbamate

Caption: Key reactions of the isocyanate.

Reaction with Amines to Form Ureas

Isocyanates react exothermically with primary and secondary amines to form substituted ureas. This reaction is highly efficient and is a cornerstone of polyurethane chemistry and the synthesis of many biologically active molecules.[10][11]

Experimental Protocol: Synthesis of a Urea Derivative

  • Materials:

    • 1,1-Difluoro-3-isocyanatocyclobutane

    • A primary or secondary amine (e.g., aniline or diethylamine)

    • Anhydrous solvent (e.g., dichloromethane or THF)

  • Procedure:

    • A solution of the amine in the anhydrous solvent is prepared in a flask.

    • A solution of 1,1-difluoro-3-isocyanatocyclobutane in the same solvent is added dropwise to the amine solution at room temperature with stirring.

    • The reaction is typically rapid and may be slightly exothermic.

    • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

    • The product urea often precipitates from the reaction mixture and can be isolated by filtration. If soluble, the product is isolated by removal of the solvent and can be purified by recrystallization or column chromatography.

  • Self-Validation and Trustworthiness: The formation of the urea can be monitored by the disappearance of the isocyanate peak in the IR spectrum and the appearance of a carbonyl stretch for the urea (typically around 1640-1680 cm⁻¹). The structure can be further confirmed by NMR spectroscopy.

Reaction with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental to the production of polyurethane polymers and is also a valuable transformation in organic synthesis for the protection of amines or the creation of bioactive molecules.[12][13]

Experimental Protocol: Synthesis of a Carbamate Derivative

  • Materials:

    • 1,1-Difluoro-3-isocyanatocyclobutane

    • An alcohol or phenol (e.g., ethanol or phenol)

    • Anhydrous solvent (e.g., toluene or THF)

    • A catalyst (optional, e.g., dibutyltin dilaurate)

  • Procedure:

    • A solution of the alcohol or phenol in the anhydrous solvent is prepared.

    • 1,1-Difluoro-3-isocyanatocyclobutane is added to the alcohol solution.

    • For less reactive alcohols, a catalytic amount of a tin catalyst or a tertiary amine can be added to accelerate the reaction.

    • The reaction mixture is stirred, and the progress can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.

    • Upon completion, the solvent is removed, and the crude carbamate is purified by recrystallization or column chromatography.

  • Self-Validation and Trustworthiness: The reaction can be followed by the disappearance of the isocyanate IR band and the appearance of the carbamate carbonyl stretch (typically 1680-1730 cm⁻¹). NMR spectroscopy will confirm the structure of the resulting carbamate.

Applications in Drug Discovery and Materials Science

The unique structural features of 1,1-difluoro-3-isocyanatocyclobutane make it a highly attractive building block in several areas of chemical research.

Medicinal Chemistry
  • Bioisosterism: The gem-difluorocyclobutane moiety can serve as a lipophilic bioisostere for various functional groups, including ketones and other cyclic systems.[3][4][5] This can lead to improved metabolic stability by blocking sites of oxidative metabolism.

  • Conformational Constraint: The rigid cyclobutane ring can lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • Scaffold for Library Synthesis: The reactive isocyanate handle allows for the rapid generation of libraries of urea and carbamate derivatives for high-throughput screening in drug discovery programs. These derivatives are common motifs in a wide range of therapeutic agents.

Materials Science
  • Polymer Synthesis: As a monofunctional isocyanate, it can be used as a chain-terminating agent or for the synthesis of well-defined block copolymers in polyurethane chemistry. The incorporation of the fluorinated cyclobutane moiety can impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and surface properties.

Safety and Handling

1,1-Difluoro-3-isocyanatocyclobutane should be handled with care in a well-ventilated fume hood. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound is expected to be moisture-sensitive, and reactions should be carried out under an inert atmosphere.

Conclusion

1,1-Difluoro-3-isocyanatocyclobutane is a valuable and versatile fluorinated building block with significant potential in drug discovery and materials science. Its synthesis, while multi-step, is achievable through established chemical transformations. The reactivity of the isocyanate group allows for straightforward derivatization, providing access to a wide range of novel compounds. The incorporation of the gem-difluoro cyclobutane motif offers a powerful strategy for modulating the physicochemical and pharmacological properties of molecules, making this compound a key tool for researchers at the forefront of chemical innovation.

References

  • Bull, J. A., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry.[4][14][15]

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurereste. Berichte der deutschen chemischen Gesellschaft.
  • Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry.
  • Loudon, G. M. (2016). Organic Chemistry. Roberts and Company Publishers.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC press.
  • Trivedi, R. K., & De, S. K. (2018). Urea-Formaldehyde Resins. Springer.
  • Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters.[16]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.[2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Grygorenko, O. O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.[4]

  • Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.[15]

  • Feng, Z., & Min, G. (2022). Hf (OTf) 4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules.[13][17]

  • Moroz, Y. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules.[18]

  • Yadav, M. S., et al. (2021). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis.[11]

  • Ren, Y., & Rousseaux, S. A. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry.[19]

  • Mykhailiuk, P. K. (2021). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry–A European Journal.[5]

  • China National Intellectual Property Administration. (2019). Preparation method of difluoro-sulfimide and lithium difluoro-sulfimide. CN109824879A.[20]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.[21]

  • Sigma-Aldrich. (n.d.). 1,1-difluoro-3-isocyanatocyclobutane. Retrieved February 23, 2026.[22]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS omega.[23]

  • Sardon, H., & Mecerreyes, D. (2015). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers.[13]

  • BLD Pharm. (n.d.). 1,1-difluoro-3-isocyanatocyclobutane. Retrieved February 23, 2026.[6]

Sources

The Prudent Researcher's Guide to 1,1-Difluoro-3-isocyanatocyclobutane: A Technical Whitepaper on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the safe handling, storage, and use of 1,1-difluoro-3-isocyanatocyclobutane (CAS No. 1355328-31-2), a valuable but hazardous building block for researchers in medicinal chemistry and drug development. By synthesizing established principles of isocyanate safety with the unique properties of the difluorocyclobutane scaffold, this guide aims to empower scientists to work confidently and safely.

Compound Profile and Hazard Identification

1,1-Difluoro-3-isocyanatocyclobutane is a reactive, fluorinated organic compound used in the synthesis of complex molecules. Its utility is derived from the orthogonal reactivity of the strained cyclobutane ring and the highly electrophilic isocyanate functional group. However, this reactivity also dictates its significant hazards.

The primary danger stems from the isocyanate group (-N=C=O), a potent respiratory and skin sensitizer. The carbon atom in the isocyanate group is highly electron-deficient, making it extremely susceptible to attack by nucleophiles. This reactivity is the basis for both its synthetic utility and its toxicity.[1]

While a complete Safety Data Sheet (SDS) for this specific molecule is not widely available, data from suppliers and analogy to related isocyanates indicate a high degree of toxicity.

Table 1: Physicochemical and Hazard Summary

PropertyValue / InformationSource
CAS Number 1355328-31-2[2][3]
Molecular Formula C₅H₅F₂N[2][3]
Molecular Weight 117.10 g/mol [2][3]
Known Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH317: May cause an allergic skin reactionH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer[4][5]
Signal Word Danger[5]

The gem-difluoro group enhances the stability of the cyclobutane ring compared to its non-fluorinated analog. Thermal decomposition studies on the parent 1,1-difluorocyclobutane show it decomposes unimolecularly, but only at very high temperatures (444–516°C), yielding ethylene and 1,1-difluoroethylene.[6][7] This suggests that the cyclobutane core is robust under typical laboratory and storage conditions, and the primary safety focus should be on the isocyanate group's reactivity.

The Cornerstone of Safety: Exposure Control and Personal Protection

Given the high toxicity and sensitizing nature of isocyanates, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary defense, supplemented by stringent personal protective equipment (PPE) protocols.

Engineering Controls: Your First Line of Defense

All manipulations of 1,1-difluoro-3-isocyanatocyclobutane, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. The work area should be isolated from unprotected personnel.[8]

Personal Protective Equipment (PPE): The Essential Barrier

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentSpecification & Rationale
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Butyl rubber or neoprene. Thin latex gloves are unsuitable. The double-gloving strategy provides a robust barrier and allows for safe removal of the contaminated outer glove.
Eyes/Face Safety goggles and a full-face shieldGoggles protect against splashes, while the face shield offers a secondary barrier for the entire face, which is crucial when handling toxic liquids.[9]
Body Chemical-resistant lab coat or disposable suitA fully-buttoned lab coat made of a low-permeability material is the minimum requirement. For larger quantities or tasks with a higher splash risk, disposable chemical-resistant suits are recommended.[8][9][10]
Respiratory Respirator (Use-case dependent)For routine small-scale use in a certified fume hood, a respirator may not be required. However, in the case of a spill, inadequate ventilation, or aerosol-generating procedures, an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator is necessary.[11] A formal respiratory protection program, including fit testing, is required for all respirator users.[11]

The following diagram outlines the logical workflow for donning and using PPE, emphasizing the causality behind each step.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase A Verify Fume Hood Functionality B Assemble All Required Chemicals & Equipment A->B C Select & Inspect PPE B->C D Don Lab Coat or Suit C->D Begin PPE Donning E Don Inner Gloves (Nitrile) D->E F Don Outer Gloves (Butyl/Neoprene) E->F G Don Goggles & Face Shield F->G H Perform All Work Inside Fume Hood G->H Enter Work Zone

Caption: Workflow for preparing and donning PPE before handling the isocyanate.

Core Protocols: Handling, Storage, and Disposal

Prudent Handling and Synthesis
  • Inert Atmosphere: While the compound does not require a strict inert atmosphere for all operations, it is highly water-sensitive. Reactions should be conducted under a dry atmosphere (e.g., nitrogen or argon) to prevent the formation of urea byproducts and hazardous CO₂ evolution.

  • Material Compatibility: Use glass or stainless steel apparatus. Avoid reactive materials.

  • Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing and increase vapor exposure.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to minimize vapor release. Be aware that elevated temperatures increase the compound's vapor pressure.

Storage: Maintaining Compound Integrity

Store 1,1-difluoro-3-isocyanatocyclobutane in a tightly sealed container, preferably under a dry, inert atmosphere. The container should be placed in a secondary container and stored in a cool, dry, well-ventilated area designated for toxic compounds. Segregate from incompatible materials, especially water, alcohols, amines, acids, and bases.[1]

Reactivity and Incompatibilities

The primary hazard is the exothermic reaction with nucleophiles. This reactivity is the reason for its strict segregation during storage.

Reactivity cluster_nucleophiles Incompatible Nucleophiles cluster_products Hazardous Reaction Products isocyanate 1,1-Difluoro-3-isocyanatocyclobutane (R-N=C=O) water Water (H₂O) isocyanate->water Exothermic alcohol Alcohols (R'-OH) isocyanate->alcohol Exothermic amine Amines (R'-NH₂) isocyanate->amine Exothermic urea Disubstituted Urea + CO₂ (Gas!) water->urea Forms carbamate Carbamate (Urethane) alcohol->carbamate Forms urea2 Urea Derivative amine->urea2 Forms

Caption: Hazardous reactivity pathways for isocyanates with common nucleophiles.

The reaction with water is particularly dangerous in a closed container, as the evolution of carbon dioxide gas can lead to a dangerous pressure buildup and potential container rupture.[12]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an accident is critical. All laboratory personnel must be familiar with these procedures before beginning work.

Spill Management

The goal is to absorb, contain, and neutralize the isocyanate safely. DO NOT USE WATER to clean the initial spill, as this will generate CO₂.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff. Ensure the fume hood is operational.

  • Don PPE: Don the full PPE ensemble as described in Table 2, including respiratory protection if the spill is large or outside of a fume hood.

  • Containment: Cover the spill with a dry, inert absorbent material like sand, clay, or vermiculite. Do not use sawdust or other combustible materials.[13]

  • Collection: Once absorbed, carefully scoop the mixture into an open-top container (e.g., a plastic bucket). Fill the container no more than halfway to allow for potential gas evolution.[12]

  • Neutralization: Move the open container to a safe, well-ventilated area (like the back of a fume hood). Slowly add a neutralization solution to the absorbent mixture. A common formulation is 5-10% sodium carbonate and 1% liquid detergent in water.[12]

  • Vent & Wait: Allow the container to stand loosely covered (e.g., with a lid placed on top but not sealed) for at least 48 hours to allow the neutralization reaction to complete and any evolved CO₂ to dissipate.[13] The container must not be sealed tightly to avoid pressurization.[12]

  • Disposal: Label the container as hazardous waste and arrange for disposal through your institution's environmental health and safety (EHS) office.

Personnel Exposure

Immediate action is required to mitigate the toxic effects.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with 1,1-difluoro-3-isocyanatocyclobutane, including empty containers, used absorbent materials, and contaminated PPE, are considered hazardous waste.

  • Liquid Waste: Unused or waste quantities of the compound should be slowly added to a stirred neutralization solution in a fume hood.

  • Solid Waste: Contaminated solids should be collected in a labeled, unsealed container and neutralized as described in the spill cleanup protocol.

  • Final Disposal: All neutralized waste must be disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[1][15]

By adhering to these rigorous safety protocols, researchers can safely harness the synthetic potential of 1,1-difluoro-3-isocyanatocyclobutane, advancing scientific discovery while ensuring the well-being of themselves and their colleagues.

References

  • Procedures for Minor Spills of Isocyanates. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION.
  • 1,1-Difluoro-3-isocyanocyclobutane. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

  • 1,1-Difluoro-3-isocyanocyclobutane. (n.d.). Fluoropharm. Retrieved from [Link]

  • Decoding isocyanates: A deep dive into isocyanates. (2023, October 21). Dongsen Chemicals. Retrieved from [Link]

  • 1,1-Difluoro-3-isocyanocyclobutane. (n.d.). PubChem. Retrieved from [Link]

  • Camilleri, P., et al. (1979). Thermal unimolecular decomposition of 1,1-difluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]

  • Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved from [Link]

  • Reactions of isocyanates and various nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • What are Isocyanates and How Do They Become Hazardous Waste? (2026, February 15). Hazardous Waste Experts. Retrieved from [Link]

  • Camilleri, P., et al. (1979). Thermal Uniniolecular Decomposition of 1, I -Difluorocyclobutarne. RSC Publishing. Retrieved from [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved from [Link]

  • Synthesis of gem-Difluorocyclobutanes. (2025, July 10). The Journal of Organic Chemistry. Retrieved from [Link]

  • 1,1-Difluoro-3-iodocyclobutane. (n.d.). PubChem. Retrieved from [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved from [Link]

  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (n.d.). International Science Community Association. Retrieved from [Link]

  • Different disposal mechanisms and Isocyanate Waste. (n.d.). SAS Publishers. Retrieved from [Link]

  • Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. (n.d.). Composites One. Retrieved from [Link]

  • Isocyanate Component A - Safety Data Sheet. (n.d.). Huntsman Building Solutions. Retrieved from [Link]

  • Thermal Stability of Organic Compounds by the Isoteniscope Method. (n.d.). DTIC. Retrieved from [Link]

  • Technical Insights into Isocyanate Reaction Pathways. (2025, July 10). Patsnap Eureka. Retrieved from [Link]

  • Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (2016, March 10). Taylor & Francis Online. Retrieved from [Link]

  • Protection Against Isocyanate Exposure. (2023, February 27). Total Source Manufacturing. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Isocyanate - Safety Data Sheet. (2015, August 14). Life Specialty Coatings. Retrieved from [Link]

  • Thermal Stability and Decomposition Kinetics Under Non-isothermal Conditions of Sodium Diclofenac. (n.d.). Revista de Chimie. Retrieved from [Link]

  • 13-302A Iso Component Part A - Safety Data Sheet. (2025, April 21). Azon. Retrieved from [Link]

  • Guide to Handling Isocyanates. (n.d.). Safe Work Australia. Retrieved from [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Emergency Response. (2020, April 10). YouTube. Retrieved from [Link]

  • Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka. Retrieved from [Link]

Sources

Strategic Sourcing and Utilization of 1,1-Difluoro-3-isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl or cyclohexyl groups, offering a rigid scaffold that directs substituents into precise vectors. The 1,1-difluoro-3-isocyanatocyclobutane (also known as 3,3-difluorocyclobutyl isocyanate ) is a high-value intermediate. The gem-difluoro group lowers the pKa of neighboring amines, modulates lipophilicity (LogP), and blocks metabolic oxidation at the C3 position.

However, sourcing this specific isocyanate presents a unique "Nomenclature Trap" in commercial databases. This guide provides the due diligence protocols to distinguish the target isocyanate from its common isonitrile analog, alongside validated synthesis routes for in-house production.

Commercial Landscape & The Nomenclature Trap

The Critical Distinction

Many chemical databases conflate "isocyanato" (-N=C=O) and "isocyano" (-N≡C) derivatives due to automated indexing errors. You must verify the Chemical Formula and Structure before purchase.

FeatureTarget Molecule (Isocyanate) Common Imposter (Isonitrile)
IUPAC Name 1,1-difluoro-3-isocyanatocyclobutane1,1-difluoro-3-isocyanocyclobutane
Functional Group -N=C=O -N≡C
Formula C₅H₅F₂NO C₅H₅F₂N
Molecular Weight ~133.09 Da ~117.10 Da
CAS Registry Rarely indexed explicitly1355328-31-2 (Often mislabeled)
Reactivity Forms Ureas/CarbamatesForms Formamides/Heterocycles
Validated Suppliers

Due to the hydrolytic instability of isocyanates, few suppliers stock this molecule on the shelf. It is typically a "Make-to-Order" item.

  • Primary Originator: Enamine (Kyiv, Ukraine/Monmouth Jct., NJ). Enamine is the primary manufacturer of difluorocyclobutane building blocks.

    • Strategy: Search their "REAL" (Readily Accessible) database for the structure, not just the name.

  • Global Distributors:

    • Sigma-Aldrich (Merck): Frequently lists Enamine codes (e.g., ENAH series).

    • Combi-Blocks: High reliability for fluorinated intermediates.

    • Apollo Scientific: Strong inventory of isocyanates in the UK/US.[1]

    • Fluorochem: Specialized in fluorinated building blocks.

Sourcing Decision Matrix

Do not rely solely on CAS numbers for this specific compound. Use the following logic flow to ensure you acquire the correct chemical species.

SourcingLogic Start Start: Sourcing 1,1-difluoro-3-isocyanatocyclobutane Search Search Vendor Database (Structure Search Preferred) Start->Search CheckMW Check Molecular Weight Search->CheckMW Is133 MW ≈ 133 Da (Formula C5H5F2NO) CheckMW->Is133 Match Is117 MW ≈ 117 Da (Formula C5H5F2N) CheckMW->Is117 Mismatch NoStock Not in Stock / Ambiguous CheckMW->NoStock No Result Buy VALID: Purchase Isocyanate Is133->Buy Reject STOP: This is the Isonitrile Is117->Reject AltRoute Purchase Precursor: 3,3-difluorocyclobutanecarboxylic acid (CAS 107496-54-8) NoStock->AltRoute Synthesize Perform In-House Synthesis (See Section 3) AltRoute->Synthesize

Figure 1: Decision matrix for sourcing to avoid the isonitrile/isocyanate confusion.

Technical Core: "Make" Protocol (Self-Validating)

If commercial stock is unavailable or degraded, the synthesis from 3,3-difluorocyclobutanecarboxylic acid (CAS 107496-54-8) via the Curtius rearrangement is the industry standard. This route is robust, scalable, and avoids the use of phosgene gas.

Reaction Pathway

The carboxylic acid is converted to the acyl azide using Diphenylphosphoryl azide (DPPA), which rearranges upon heating to release nitrogen and form the isocyanate.

CurtiusReaction Acid Carboxylic Acid (CAS 107496-54-8) DPPA DPPA / Et3N (Activation) Acid->DPPA Azide Acyl Azide (Intermediate) DPPA->Azide Heat Heat (80°C) (-N2) Azide->Heat Isocyanate Target Isocyanate (Reactive Electrophile) Heat->Isocyanate Trap Nucleophile Trap (Amine/Alcohol) Isocyanate->Trap In situ usage recommended Product Urea / Carbamate Trap->Product

Figure 2: Curtius rearrangement pathway for generating the target isocyanate.

Detailed Methodology

Safety Note: Azides are potential explosion hazards. Perform behind a blast shield. Isocyanates are respiratory sensitizers; use a fume hood.

Reagents:

  • 3,3-difluorocyclobutanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Toluene (anhydrous) or THF (if trapping in situ)

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid in anhydrous toluene (0.2 M) under Nitrogen/Argon. Add Et₃N.

  • Azide Formation: Cool to 0°C. Add DPPA dropwise to control exotherm. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the Curtius rearrangement is proceeding. Monitor by IR (disappearance of azide peak ~2130 cm⁻¹, appearance of isocyanate peak ~2270 cm⁻¹).

  • Utilization (Recommended): Do not isolate the isocyanate if possible.

    • For Ureas: Add the amine partner directly to the cooled isocyanate solution.

    • For Carbamates: Add the alcohol and a catalytic amount of DBTL (dibutyltin dilaurate) or heat at reflux.

Quality Control (QC)

If isolation is required, vacuum distillation is the only viable purification method. Verify the product using:

  • ¹⁹F NMR: Distinct multiplet for the gem-difluoro group (typically -80 to -100 ppm range, distinct from the starting acid).

  • IR Spectroscopy: Strong, sharp band at 2250–2270 cm⁻¹ (-N=C=O). Absence of broad -OH stretch (acid).

  • Titration: React a known mass with excess dibutylamine and back-titrate with HCl to determine isocyanate content (NCO value).

Handling & Stability Guidelines

Isocyanates are thermodynamically unstable toward hydrolysis.

  • Storage: Store at -20°C under Argon. Seal with Parafilm.

  • Solvents: Use only anhydrous solvents. Even trace water in DMSO or DMF will convert the isocyanate to the symmetric urea (via amine formation and self-reaction).

  • Quenching: Quench glassware with 10% aqueous ammonium hydroxide or methanol to destroy residual isocyanates before washing.

References

  • PubChem Compound Summary. 1,1-Difluoro-3-isocyanatocyclobutane (Structure/Formula Verification). National Library of Medicine.

  • Enamine Store. Building Blocks: Isocyanates and Fluorinated Cyclobutanes. (Primary source for difluoro- analogs).[2] [3]

  • Organic Syntheses. General Procedure for Curtius Rearrangement using DPPA. Org.[4][5][6][7] Synth. 1984, 62, 187.

  • Centers for Disease Control and Prevention (CDC). Isocyanates: NIOSH Workplace Safety and Health Topics.

  • Combi-Blocks. Catalog of Fluorinated Building Blocks.

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Advanced Synthesis of gem-Difluorocyclobutanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists. Focus: Synthetic methodologies, mechanistic insights, and experimental protocols.

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the gem-difluorocyclobutane (gem-DFCB) motif has emerged as a high-value bioisostere. Unlike flexible acyclic chains or rigid aromatic rings, the gem-DFCB scaffold offers a unique combination of properties:

  • Conformational Control: The "puckered" ring geometry (typically ~30°) directs substituents into precise vectors, distinct from the planar cyclobutane or chair-like cyclohexane.

  • Metabolic Stability: The C–F bonds (approx. 116 kcal/mol) block metabolic hotspots (e.g., P450 oxidation) at the 3-position.

  • Lipophilicity Modulation: The gem-difluoro group lowers the pKa of adjacent amines or acids via inductive effects while modulating logP/logD, often improving membrane permeability without the penalty of excessive lipophilicity seen with trifluoromethyl groups.

This guide details the three primary synthetic strategies to access this motif, prioritizing mechanistic understanding and reproducible protocols.

Strategic Synthetic Map

The synthesis of gem-difluorocyclobutanes is non-trivial due to ring strain (~26 kcal/mol) and the potential for HF elimination. Three dominant strategies exist:

G Target gem-Difluorocyclobutane Strat1 STRATEGY 1: [2+2] Cycloaddition Reagents1 1,1-Difluoroalkenes (e.g., 1,1-difluoroethylene) Strat1->Reagents1 Mech1 Mechanism: Stepwise Diradical Reagents1->Mech1 Mech1->Target Thermal/Photochemical Strat2 STRATEGY 2: Deoxofluorination Reagents2 Cyclobutanones + DAST / XtalFluor Strat2->Reagents2 Issue2 Challenge: Ring Contraction Reagents2->Issue2 Issue2->Target Fluorination Strat3 STRATEGY 3: Building Block Functionalization Reagents3 3,3-Difluorocyclobutanone Strat3->Reagents3 Method3 Organolanthanum Nucleophilic Addition Reagents3->Method3 Method3->Target Divergent Synthesis

Figure 1: Strategic landscape for accessing gem-difluorocyclobutane scaffolds.

Deep Dive: [2+2] Cycloaddition

This is the most "atom-economical" route, typically involving the reaction of 1,1-difluoroethylene (or a surrogate) with an alkene.

Mechanistic Insight: The Fluorine Effect

Unlike the concerted [4+2] Diels-Alder reaction, the thermal [2+2] cycloaddition of fluorinated olefins proceeds via a stepwise diradical mechanism .

  • Why? A concerted [2s+2s] approach is thermally forbidden (Woodward-Hoffmann rules). While a [2s+2a] approach is allowed, the steric and electronic repulsion of the fluorine atoms (syn-pyramidalization penalty) makes the concerted transition state energetically inaccessible.

  • Regioselectivity: The reaction is driven by the formation of the most stable diradical intermediate. The fluorine atoms stabilize the radical at the

    
    -position (via lone pair donation into the SOMO) but destabilize it inductively. In practice, for electron-rich alkenes reacting with 1,1-difluoroethylene, the bond formation usually occurs to place the radical adjacent to the fluorine or on the most substituted carbon of the partner alkene.
    

Reaction cluster_regio Regiocontrol Factors Start Alkene + 1,1-Difluoroethylene TS Diradical Intermediate (Long-lived) Start->TS Step 1: Bond Formation Product gem-Difluorocyclobutane TS->Product Step 2: Ring Closure (Spin Inversion) Factor1 Radical Stability (Tertiary > Secondary) Factor2 Fluorine Stabilization (α-effect)

Figure 2: Stepwise diradical mechanism governing the [2+2] cycloaddition.

Experimental Protocol: Thermal Cycloaddition

Safety Warning: 1,1-Difluoroethylene is a flammable gas (boiling point -86 °C) and a polymerization hazard. All reactions must be performed in a rated pressure vessel (autoclave/sealed tube) behind a blast shield.

Standard Operating Procedure (SOP):

  • Preparation: Cool a stainless steel autoclave (50 mL capacity) to -78 °C (dry ice/acetone bath).

  • Loading: Charge the vessel with the alkene substrate (1.0 equiv) and a radical inhibitor (e.g., hydroquinone, 1 mol%) to prevent polymerization of the fluorinated olefin. Solvent (e.g., benzene or toluene) is optional but recommended for solid substrates.

  • Gas Addition: Condense 1,1-difluoroethylene (excess, typically 2-5 equiv) into the vessel. Monitor mass to ensure correct stoichiometry.

  • Reaction: Seal the vessel securely. Allow it to warm to room temperature, then heat to 110–150 °C for 12–24 hours. Note: Pressure will rise significantly.

  • Workup: Cool the vessel to -78 °C. Carefully vent the excess difluoroethylene gas into a fume hood exhaust (or a scrubber). Open the vessel and concentrate the residue.

  • Purification: Silica gel chromatography.

Deep Dive: Deoxofluorination

Direct conversion of cyclobutanones to gem-difluorocyclobutanes is attractive but fraught with risk.

The Ring Contraction Pitfall

Reagents like DAST (Diethylaminosulfur trifluoride) generate a carbocationic intermediate. In cyclobutane systems, this intermediate is prone to ring contraction to a cyclopropyl carbinyl cation, leading to (fluoromethyl)cyclopropanes rather than the desired difluorocyclobutane.

Reagent Selection & Protocol

Recommendation: Use XtalFluor-E or XtalFluor-M with an exogenous fluoride source (e.g., Et3N·3HF). These reagents are more thermally stable than DAST and often show improved selectivity, though ring contraction remains substrate-dependent.

Optimized Protocol (XtalFluor-E):

  • Setup: In a dry HDPE or Teflon flask (glass reacts with HF), dissolve the cyclobutanone (1.0 mmol) in anhydrous DCM (5 mL).

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) and Et3N·3HF (2.0 equiv) at -78 °C.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature. Crucial: Do not heat, as this promotes elimination to vinyl fluorides.

  • Quench: Pour into saturated aqueous NaHCO3.

  • Analysis: Check 19F NMR for the characteristic gem-difluoro signal (typically -80 to -120 ppm, AB quartet pattern if chiral).

Deep Dive: Divergent Functionalization (Organolanthanum Route)

For drug discovery, generating a library of 1,1-disubstituted-3,3-difluorocyclobutanes is essential.[1][2] The starting material, 3,3-difluorocyclobutanone , is commercially available or synthesized via [2+2] of dichloroketene and alkyl vinyl ether followed by dechlorination.

The Challenge: HF Elimination

Nucleophilic addition (e.g., Grignard or Lithium reagents) to 3,3-difluorocyclobutanone often fails due to the basicity of the nucleophile, which triggers


-elimination of HF, destroying the ring or forming fluoro-olefins.
The Solution: Organolanthanum Reagents

A 2025 breakthrough utilizes organolanthanum reagents (formed from R-Li or R-MgX + LaCl3·2LiCl) to suppress basicity while maintaining nucleophilicity.

Protocol (Nucleophilic Addition):

  • Reagent Formation: In a dry flask, mix LaCl3·2LiCl (1.1 equiv, 0.6 M in THF) with the organolithium or Grignard reagent (1.1 equiv) at 0 °C. Stir for 1 hour to form the organolanthanum species.

  • Addition: Cool to -78 °C. Add 3,3-difluorocyclobutanone (1.0 equiv) dropwise.

  • Completion: Stir for 30 mins at -78 °C, then warm to 0 °C.

  • Result: This yields the 3,3-difluorocyclobutanol , which can be further derivatized (e.g., deoxygenation or etherification) to the final target without ring opening.

Data Comparison

Feature[2+2] CycloadditionDeoxofluorinationOrganolanthanum Addition
Primary Utility Constructing the ring from scratchConverting ketones to CF2Functionalizing the ring
Key Reagents 1,1-Difluoroethylene, Heat/LightDAST, XtalFluor, Deoxo-FluorR-Li/R-MgX + LaCl3·2LiCl
Atom Economy High (100%)Moderate (Loss of Oxygen)Moderate
Major Risk High Pressure, PolymerizationRing Contraction, EliminationHF Elimination (without La)
Scope Limited to available alkenesKetone availabilityNucleophile availability

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. Journal of Organic Chemistry, 2025.[1][2] Link

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry, 2019. Link

  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich Technical Bulletin. Link

  • Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene. Journal of Organic Chemistry, 2020.[3] Link

  • Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Letters, 2024.[4][5] Link

Sources

Mechanistic & Synthetic Guide: Reactivity of the Isocyanate Functional Group on a Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring represents a unique "goldilocks" zone in medicinal chemistry: it offers significant conformational restriction (unlike flexible alkyl chains) without the aromatic planarity of phenyl rings or the extreme lipophilicity of cyclohexane. When functionalized with an isocyanate (-N=C=O) group, this scaffold becomes a powerful electrophilic warhead for generating ureas and carbamates—critical linkages in modern drug discovery (e.g., androgen receptor antagonists, kinase inhibitors).

This guide analyzes the reactivity profile of cyclobutane isocyanates, focusing on the impact of ring strain (~26.4 kcal/mol) and puckering on electrophilic accessibility. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.[1]

Structural Dynamics & Electronic Environment[1]

The Puckered Conformation

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2] The dihedral angle is approximately 25–30°.

  • Impact on Isocyanate: Substituents on the ring occupy pseudo-equatorial or pseudo-axial positions.

  • Reactivity Implication: An isocyanate group in the pseudo-equatorial position projects away from the ring, maximizing accessibility to nucleophiles. A pseudo-axial isocyanate faces significant steric shielding from transannular hydrogens (1,3-interactions), markedly reducing reaction rates.

Stereochemical Control: cis vs. trans

For 1,3-disubstituted cyclobutanes (common in linker design):

  • cis-1,3-isomer: Typically adopts a conformation where both substituents are pseudo-equatorial. This is often the thermodynamically preferred and more reactive isomer.

  • trans-1,3-isomer: Forces one substituent into a pseudo-axial position. This isomer often displays "split kinetics"—the equatorial group reacts rapidly, while the axial group reacts sluggishly.

Synthesis: The Curtius Rearrangement Route[3][4][5][6]

Direct phosgenation of cyclobutyl amines is hazardous and often low-yielding due to side reactions.[1] The Curtius Rearrangement via diphenylphosphoryl azide (DPPA) is the industry-standard, self-validating protocol for accessing cyclobutane isocyanates from carboxylic acids.

Synthetic Workflow Diagram

The following diagram outlines the conversion of a cyclobutane carboxylic acid to a urea derivative via the isocyanate intermediate.

CurtiusWorkflow Fig 1. One-pot Curtius rearrangement workflow for cyclobutane isocyanate synthesis. Acid Cyclobutane Carboxylic Acid Azide Acyl Azide (Intermediate) Acid->Azide DPPA, TEA rt, 2h Isocyanate Cyclobutane Isocyanate (-NCO) Azide->Isocyanate Heat (80°C) -N2 (Entropy driven) Urea Target Urea (Drug Scaffold) Isocyanate->Urea R-NH2 Nucleophilic Addn

Reactivity Profile & Kinetics

The reactivity of the isocyanate carbon is driven by its high electrophilicity, but on a cyclobutane ring, steric factors dominate.

Nucleophilic Addition Mechanism

The reaction proceeds via nucleophilic attack on the central carbon of the isocyanate.

Mechanism Fig 2. General mechanism of nucleophilic addition to cyclobutane isocyanate. Nuc Nucleophile (R-NH2 / R-OH) TS Tetrahedral Intermediate Nuc->TS Attack on C NCO Cyclobutane-N=C=O (Electrophile) NCO->TS Product Urea / Carbamate TS->Product Proton Transfer

Comparative Reactivity Data

The following table summarizes the relative reactivity of cyclobutane isocyanates compared to other common aliphatic isocyanates.

ScaffoldConformationRelative Reactivity (Est.)[1][3][4]Steric Factor
n-Butyl Isocyanate Flexible ChainHigh (1.[1]0)Minimal steric hindrance.[1]
Cyclobutane Isocyanate Puckered RingModerate (0.6 - 0.[1]8)Ring puckering shields one face; pseudo-axial approach hindered.[1]
Cyclohexyl Isocyanate ChairLow (0.3 - 0.[1]5)Significant 1,3-diaxial interactions if axial; equatorial is accessible but ring is bulkier.
Adamantyl Isocyanate Rigid CageVery Low (<0.[1]1)Extreme steric bulk; bridgehead position hinders backside attack.[1]

Key Insight: Cyclobutane isocyanates are more reactive than their cyclohexyl counterparts due to the smaller ring size presenting less overall steric bulk, provided the isocyanate is in the pseudo-equatorial orientation.

Experimental Protocol: Synthesis of cis-1,3-Cyclobutane Urea

Objective: Convert cis-1,3-cyclobutane dicarboxylic acid to the corresponding bis-urea. Safety: Isocyanates are respiratory sensitizers.[1][5] Perform all operations in a fume hood.

Step-by-Step Methodology
  • Activation (Acyl Azide Formation):

    • Dissolve cis-1,3-cyclobutane dicarboxylic acid (1.0 equiv) in anhydrous Toluene (0.2 M).

    • Add Triethylamine (TEA, 2.2 equiv) followed by Diphenylphosphoryl azide (DPPA, 2.2 equiv).

    • Observation: The reaction is slightly exothermic. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC (disappearance of acid) or IR (appearance of azide peak ~2130 cm⁻¹).[1]

  • Rearrangement (Isocyanate Generation):

    • Heat the reaction mixture to 80°C.

    • Critical: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding. Maintain temperature until gas evolution ceases (~1-2 hours).

    • In-situ Validation: An aliquot can be checked by IR for the strong isocyanate stretch at 2270 cm⁻¹ .

  • Nucleophilic Trapping (Urea Formation):

    • Cool the mixture to room temperature.

    • Add the desired amine (R-NH₂, 2.5 equiv) dissolved in a minimal amount of Toluene or DCM.

    • Stir for 4–12 hours. The urea product often precipitates from non-polar solvents.

  • Purification:

    • Filter the precipitate or evaporate solvent and purify via flash column chromatography (typically MeOH/DCM gradients).

Applications in Drug Discovery[10][11][12][13][14][15]

Bioisosteres and Linkers

Cyclobutane isocyanates are precursors to conformationally restricted peptidomimetics.[1]

  • Rigidity: Replacing a flexible ethyl linker with a cyclobutane ring reduces the entropic penalty of binding to a receptor.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to P450 oxidation than alkyl chains.

Case Study: Enzalutamide Analogs

While Enzalutamide itself uses a phenyl ring, next-generation androgen receptor antagonists utilize cyclobutane rings to alter the vector of the anti-androgen warhead, improving solubility and reducing aromatic stacking (pi-pi) aggregation.

Logic of Selection
  • Choose Cyclobutane when you need a linear vector (1,3-trans) or a "U-turn" vector (1,3-cis) with defined geometry.

  • Avoid Cyclobutane if the target pocket is extremely narrow and cannot accommodate the "puckered" width (~4-5 Å).

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[Link]

  • Curtius Rearrangement: Mechanism and Applications Source: Wikipedia (General Reference for Named Reaction) URL:[1][Link][1]

  • Synthesis of 1,3-Substituted Cyclobutanes Source: Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reactions of 1,1-Difluoro-3-isocyanatocyclobutane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Fluorinated Cyclobutane Building Block

The intersection of fluorine chemistry and strained ring systems offers a fertile ground for the discovery of novel molecular entities with unique physicochemical and pharmacological properties. 1,1-Difluoro-3-isocyanatocyclobutane emerges as a particularly compelling building block for drug discovery and materials science. The rigid, puckered conformation of the cyclobutane ring provides a defined three-dimensional scaffold, while the gem-difluoro group can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions. The isocyanate functionality serves as a versatile handle for the introduction of a wide array of functional groups through reactions with various nucleophiles.

The gem-difluoro substitution on the cyclobutane ring is of particular significance. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. This heightened reactivity, coupled with the unique conformational constraints of the cyclobutane core, makes 1,1-difluoro-3-isocyanatocyclobutane a valuable tool for accessing novel chemical space. These application notes provide a comprehensive guide to the reactions of this promising building block with common nucleophiles, offering both mechanistic insights and practical, detailed protocols to facilitate its use in research and development.

Mechanistic Insights: The Influence of the Gem-Difluoro Group

The reaction of an isocyanate with a nucleophile, such as an amine or an alcohol, proceeds via nucleophilic addition to the electrophilic carbon of the isocyanate group. The generally accepted mechanism involves the initial attack of the nucleophile on the carbonyl carbon, followed by a proton transfer to the nitrogen atom.

The presence of the gem-difluoro group at the 1-position of the cyclobutane ring is expected to have a profound impact on the reactivity of the isocyanate at the 3-position. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect). This effect is transmitted through the sigma bonds of the cyclobutane ring, resulting in a significant polarization of the C-F bonds and a decrease in electron density throughout the ring system.

This electron withdrawal enhances the electrophilic character of the isocyanate carbon, making it more susceptible to nucleophilic attack. Consequently, 1,1-difluoro-3-isocyanatocyclobutane is expected to be more reactive than its non-fluorinated counterpart, cyclobutyl isocyanate. This increased reactivity may allow for milder reaction conditions and potentially faster reaction times.

Caption: General mechanism of nucleophilic attack on 1,1-difluoro-3-isocyanatocyclobutane.

Safety and Handling of Fluorinated Isocyanates

Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1][2] The use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory.[3] For operations with a potential for aerosol generation, such as when handling the neat liquid or during vigorous stirring, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Fluorinated isocyanates may have additional hazards, and it is crucial to consult the Safety Data Sheet (SDS) for 1,1-difluoro-3-isocyanatocyclobutane before use. Due to their reactivity with water, which produces gaseous carbon dioxide, containers of isocyanates should be kept tightly sealed to prevent pressure buildup.[3] All glassware should be thoroughly dried before use.

Decontamination: Spills should be cleaned up immediately using an absorbent material and decontaminated with a solution of 5% aqueous ammonia or 5-10% aqueous sodium carbonate.

Experimental Protocols: Model Procedures for Nucleophilic Additions

The following protocols are provided as general guidelines for the reaction of 1,1-difluoro-3-isocyanatocyclobutane with common nucleophiles. Due to the enhanced reactivity of this fluorinated isocyanate, reactions are often feasible at or below room temperature and may not require a catalyst. However, for less reactive nucleophiles, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Reaction with a Primary Amine to form a Urea Derivative

This protocol describes the reaction of 1,1-difluoro-3-isocyanatocyclobutane with a primary amine, such as aniline, to yield the corresponding urea derivative.

Materials:

  • 1,1-Difluoro-3-isocyanatocyclobutane

  • Aniline (or other primary amine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry vial, dissolve 1,1-difluoro-3-isocyanatocyclobutane (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred amine solution at 0 °C. If the amine is a solid, it can be added as a solution in the reaction solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • If the reaction is sluggish, add a catalytic amount of TEA (0.05-0.1 equivalents) and continue to monitor the reaction.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Product Characterization:

  • ¹H NMR: Appearance of a new N-H proton signal, and characteristic signals for the cyclobutane and the R-group of the amine.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal for the urea linkage (typically in the range of 155-165 ppm).

  • ¹⁹F NMR: A characteristic signal for the CF₂ group, likely a multiplet due to coupling with adjacent protons.

  • IR Spectroscopy: Disappearance of the strong, sharp isocyanate peak (around 2250-2280 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching vibration for the urea (around 1630-1680 cm⁻¹) and N-H stretching vibrations (around 3300-3500 cm⁻¹).

Protocol 2: Reaction with an Alcohol to form a Carbamate (Urethane) Derivative

This protocol details the reaction of 1,1-difluoro-3-isocyanatocyclobutane with an alcohol, such as methanol, to form the corresponding carbamate (urethane). Reactions with alcohols are generally slower than with amines and may benefit from the use of a catalyst.

Materials:

  • 1,1-Difluoro-3-isocyanatocyclobutane

  • Methanol (or other alcohol)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Dibutyltin dilaurate (DBTDL) or triethylamine (TEA) (optional, as catalyst)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous THF.

  • Add 1,1-difluoro-3-isocyanatocyclobutane (1.0-1.1 equivalents) to the solution at room temperature.

  • If no reaction is observed after 1 hour at room temperature (monitored by TLC or IR), add a catalytic amount of DBTDL (0.01-0.05 equivalents) or TEA (0.1 equivalents).

  • Stir the reaction at room temperature or gently heat to 40-50 °C until the reaction is complete (typically 2-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Product Characterization:

  • ¹H NMR: Appearance of a new N-H proton signal and the methoxy (or other alkoxy) group signals.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal for the carbamate linkage (typically in the range of 150-160 ppm).

  • ¹⁹F NMR: A characteristic signal for the CF₂ group.

  • IR Spectroscopy: Disappearance of the isocyanate peak and the appearance of a strong carbonyl (C=O) stretching vibration for the urethane (around 1680-1740 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).

Quantitative Data Summary

NucleophileProduct TypeTypical Reaction ConditionsCatalyst (if needed)Expected Carbonyl (C=O) IR Frequency (cm⁻¹)
Primary AmineUrea0 °C to RT, 1-4 h in DCM or THFNone or TEA1630-1680
Secondary AmineUreaRT to 40 °C, 2-8 h in DCM or THFTEA or DBTDL1630-1680
AlcoholCarbamate (Urethane)RT to 50 °C, 2-24 h in THFDBTDL or TEA1680-1740
ThiolThiocarbamateRT to 50 °C, 4-24 h in THFTEA or DBTDL1650-1700
WaterUnstable carbamic acid, decomposes to amine and CO₂Side reaction, usually avoidedNone-

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Prepare Dry Reagents and Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve_nucleophile Dissolve Nucleophile in Anhydrous Solvent setup_glassware->dissolve_nucleophile cool_solution Cool to 0 °C (for amines) dissolve_nucleophile->cool_solution add_isocyanate Add 1,1-Difluoro-3-isocyanatocyclobutane Solution Dropwise cool_solution->add_isocyanate react_monitor Stir and Monitor Reaction (TLC, GC-MS, or NMR) add_isocyanate->react_monitor quench_reaction Quench Reaction react_monitor->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Purify by Chromatography or Recrystallization dry_concentrate->purification characterization characterization purification->characterization Characterize Product (NMR, IR, MS)

Caption: A generalized workflow for the reaction of 1,1-difluoro-3-isocyanatocyclobutane with nucleophiles.

Conclusion

1,1-Difluoro-3-isocyanatocyclobutane represents a highly valuable and reactive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The gem-difluoro group significantly enhances the reactivity of the isocyanate moiety, allowing for efficient reactions with a variety of nucleophiles under mild conditions. The protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers to explore the rich chemistry of this unique fluorinated cyclobutane derivative. As with any reactive chemical, adherence to strict safety protocols is paramount. The information presented herein should enable scientists to confidently and safely incorporate this promising scaffold into their research programs, paving the way for the discovery of new molecules with enhanced properties.

References

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]

  • Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99% - Cole-Parmer. [Link]

  • Isocyanates: Working Safely - CDPH. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. [Link]

  • Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC. [Link]

  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. [Link]

  • Novel cyclobutane derivatives - EP0481320A1 - Google P
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  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. [Link]

  • 4-FLUOROPHENYL ISOCYANATE | Georganics. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

  • 19Flourine NMR. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

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  • An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry | American Laboratory. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - MDPI. [Link]

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  • PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE - Organic Syntheses. [Link]

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of - Organic Syntheses. [Link]

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  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. [Link]

  • Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes - ResearchGate. [Link]

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  • Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. [Link]

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  • WO2004050796A1 - Cyclobutane derivatives - Google P

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Application Notes & Protocols: 1,1-Difluoro-3-isocyanatocyclobutane as a Strategic Building Block in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2] Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane ring has emerged as a particularly valuable scaffold. This structural unit can act as a bioisosteric replacement for carbonyl groups or methylene groups, offering a distinct conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[3]

This application note provides a comprehensive guide to the utilization of 1,1-difluoro-3-isocyanatocyclobutane , a versatile and reactive building block for the synthesis of novel drug candidates. The presence of the highly reactive isocyanate group provides a direct handle for the introduction of a wide range of functionalities, enabling the rapid generation of compound libraries for lead discovery and optimization.

Physicochemical Properties and Reactivity Profile

1,1-difluoro-3-isocyanatocyclobutane is a colorless liquid at room temperature with a molecular weight of 133.09 g/mol . The key to its utility lies in the orthogonal reactivity of its two core components: the stable, electron-withdrawing 1,1-difluorocyclobutane ring and the highly electrophilic isocyanate functional group.

The isocyanate group (–N=C=O) is a potent electrophile that readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively.[4][5] These reactions are typically high-yielding and proceed under mild conditions, making them ideal for late-stage functionalization in a synthetic route.[6][7]

Table 1: Key Physicochemical Properties of 1,1-Difluoro-3-isocyanatocyclobutane

PropertyValue
Molecular FormulaC₅H₅F₂NO
Molecular Weight133.09 g/mol
AppearanceColorless liquid
Boiling Point~120-125 °C (estimated)
Density~1.25 g/cm³ (estimated)
ReactivityHighly reactive with nucleophiles

Strategic Applications in Drug Design: The "Fluorine Advantage"

The incorporation of the 1,1-difluorocyclobutane moiety can impart several beneficial properties to a drug candidate:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2] This can lead to an increased in vivo half-life and improved pharmacokinetic profile.[8][9][10]

  • Modulation of Lipophilicity (logP): The gem-difluoro group can subtly alter the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3] This fine-tuning can be crucial for achieving optimal drug-like characteristics.

  • Conformational Constraint: The rigid cyclobutane ring restricts the conformational freedom of the molecule.[11] This can lead to a more favorable pre-organization for binding to the target protein, potentially increasing potency and selectivity.

  • Bioisosterism: The CF₂ group can serve as a bioisostere for a carbonyl group (C=O) or a methylene group (CH₂), allowing for the exploration of new chemical space while maintaining key interactions with the biological target.[3]

Experimental Protocols: Harnessing the Reactivity of 1,1-Difluoro-3-isocyanatocyclobutane

The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives from 1,1-difluoro-3-isocyanatocyclobutane.

General Workflow for Derivative Synthesis

The synthesis of ureas, carbamates, and thiocarbamates from 1,1-difluoro-3-isocyanatocyclobutane follows a general and straightforward procedure.

G cluster_start Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_product Step 4: Product Characterization start_isocyanate 1,1-Difluoro-3-isocyanatocyclobutane in anhydrous solvent reaction Combine reactants under inert atmosphere (e.g., N₂ or Ar) Stir at room temperature start_isocyanate->reaction start_nucleophile Nucleophile (Amine, Alcohol, or Thiol) in anhydrous solvent start_nucleophile->reaction workup Quench reaction (if necessary) Solvent removal Purification (e.g., crystallization, chromatography) reaction->workup product Characterize final product (NMR, MS, etc.) workup->product

Caption: General workflow for the synthesis of derivatives.

Protocol 1: Synthesis of N-(1,1-Difluorocyclobutyl)-N'-(aryl/alkyl) Ureas

Urea moieties are prevalent in a wide range of pharmaceuticals and are known to participate in key hydrogen bonding interactions with biological targets.[12]

Materials:

  • 1,1-difluoro-3-isocyanatocyclobutane

  • Substituted primary or secondary amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • To this solution, add a solution of 1,1-difluoro-3-isocyanatocyclobutane (1.0 mmol, 1.0 eq.) in anhydrous DCM (2 mL) dropwise at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate may form. If so, filter the solid and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired urea derivative.[7]

Protocol 2: Synthesis of (1,1-Difluorocyclobutyl) Carbamates

Carbamates are another important functional group in medicinal chemistry, often found in prodrugs and peptidomimetics.[6][13]

Materials:

  • 1,1-difluoro-3-isocyanatocyclobutane

  • Substituted alcohol or phenol (1.0 equivalent)

  • Anhydrous THF or acetonitrile

  • Catalyst (e.g., dibutyltin dilaurate (DBTDL), a few drops) - optional, but can accelerate the reaction.

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous THF (5 mL).

  • Add 1,1-difluoro-3-isocyanatocyclobutane (1.0 mmol, 1.0 eq.) to the solution at room temperature.

  • If the reaction is sluggish, add a catalytic amount of DBTDL.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Case Studies: Impact on Pharmacokinetic and Pharmacodynamic Properties

While specific examples directly utilizing 1,1-difluoro-3-isocyanatocyclobutane are emerging, the broader class of gem-difluorocycloalkanes has demonstrated significant potential in drug discovery.

Table 2: Illustrative Impact of gem-Difluorocycloalkanes on Drug Properties

Parent CompoundModified Compound with gem-DifluorocycloalkaneObserved ImprovementReference
Carbonyl-containing Kinase InhibitorBioisosteric replacement with CF₂Increased metabolic stability and cell permeability[3]
Phenylalanine derivativeReplacement of phenyl with 1,1-difluorocyclohexaneAltered lipophilicity and improved DMPK profile[3]
GPCR Ligand with flexible alkyl chainIntroduction of a cyclobutane ringConstrained conformation leading to enhanced selectivity[11]

DMPK: Drug Metabolism and Pharmacokinetics

Conclusion and Future Outlook

1,1-difluoro-3-isocyanatocyclobutane stands out as a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a metabolically robust, conformationally constrained fluorinated scaffold and a highly reactive isocyanate handle provides a streamlined approach to synthesizing novel and diverse compound libraries. The straightforward and high-yielding nature of its reactions with a wide array of nucleophiles allows for the rapid exploration of structure-activity relationships, accelerating the hit-to-lead and lead optimization phases of drug development. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of building blocks like 1,1-difluoro-3-isocyanatocyclobutane is poised to play an increasingly significant role in the design of the next generation of therapeutics.

References

  • Duan, Y., & Xu, Y. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
  • BenchChem. (2025). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 20, 2026, from [Link]

  • MDPI. (2026). Pharmacokinetics and Drug Interactions.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. (2023). PMC.
  • Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. PubMed.
  • ChemRxiv. (2025).
  • Kocher, D. (2023). Effects of Pharmacokinetics and its Influence on Drug Therapy. Journal of Chemical and Pharmaceutical Research.
  • How To Get Isocyan
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2011). Arabian Journal of Chemistry.
  • BenchChem. (n.d.).
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (2025). MDPI.
  • ETH Zurich: New reaction facilitates drug discovery. (2022). Science|Business.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01, a novel, long-acting and selective muscarinic receptor antagonist, in healthy Chinese subjects. (2022). Frontiers.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Developing New Chemical Reactions that Can Be Performed in Living Cells. (2019).
  • Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. (n.d.).
  • Omari, C. (2025). Pharmacokinetics: The Science Behind Drug Movement in the Body. Longdom Publishing.
  • BenchChem. (2025).
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons.
  • Bereda, G. (2022). What the Body Does to A Drug: Pharmacokinetics.
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  • Patsnap Eureka. (2025).

Sources

Application Note: Protocol for Amine Coupling with 1,1-Difluoro-3-isocyanatocyclobutane to Synthesize Novel Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of substituted ureas via the coupling of primary and secondary amines with 1,1-difluoro-3-isocyanatocyclobutane. The difluorocyclobutane motif is a highly sought-after bioisostere in modern drug discovery, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The reaction of an amine with an isocyanate is a robust and high-yielding method for the formation of the urea linkage, a common pharmacophore in numerous approved therapeutics.[3][4] This document details the underlying mechanism, critical safety protocols for handling isocyanates, a step-by-step experimental procedure, and key parameters for reaction optimization.

Introduction and Scientific Context

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved potency, metabolic stability, and bioavailability.[2] The 1,1-difluorocyclobutane moiety, in particular, serves as a valuable bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a unique combination of steric bulk and electronic properties. Its synthesis, however, has traditionally relied on challenging fluorination methods.[1]

The availability of building blocks like 1,1-difluoro-3-isocyanatocyclobutane provides a direct and efficient route to introduce this valuable scaffold into diverse molecular architectures. The coupling of this reagent with a wide array of primary and secondary amines offers a reliable and straightforward method to generate libraries of novel urea-containing compounds for screening and lead optimization in drug development programs. The reaction proceeds via the nucleophilic addition of an amine to the highly electrophilic isocyanate group, a near-quantitative transformation that typically requires no catalysts or additives.[5][6]

Reaction Mechanism: Nucleophilic Addition

The formation of a urea derivative from an amine and an isocyanate is a classic example of nucleophilic addition. The reaction mechanism is outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate (R-N=C=O) group.

  • Intermediate Formation: This attack forms a transient, zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the amine nitrogen to the isocyanate nitrogen occurs.

  • Urea Formation: This transfer results in the formation of a stable, neutral urea product.

The reaction is generally irreversible and proceeds cleanly under mild conditions, making it a highly reliable transformation in synthetic chemistry.[6]

Mandatory Safety Protocols for Isocyanate Handling

Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution in a well-ventilated chemical fume hood.[7][8] Inhalation is the most common route of exposure and can lead to severe asthma.[8] Skin contact can cause rashes, blistering, and sensitization.[8] Adherence to the following safety protocols is non-negotiable.

  • Engineering Controls : All manipulations involving isocyanates must be performed within a certified chemical fume hood to minimize vapor inhalation.[9] Where feasible, enclosed systems like glove boxes are preferred.[9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.[8]

    • Gloves : Use chemically resistant gloves. Thin latex gloves are not suitable.[7] Butyl rubber or other resistant materials are recommended.

    • Eye Protection : Chemical splash goggles and a full-face shield must be worn.[9]

    • Lab Coat/Apron : A chemically resistant lab coat or apron should be worn over personal clothing. For large-scale work, disposable suits are recommended.

    • Respiratory Protection : For certain operations, or if ventilation is insufficient, a supplied-air respirator may be necessary. Air-purifying respirators with organic vapor cartridges may be adequate for low-volume mixing, but a formal risk assessment should be performed.

  • Waste Disposal : All isocyanate-contaminated waste (pipettes, vials, gloves, etc.) must be quenched with a decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water) before being placed in a designated hazardous waste container.

  • Emergency Procedures : An eyewash station and safety shower must be immediately accessible. Any skin contact should be washed immediately and thoroughly with soap and water.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 1,1-difluoro-3-isocyanatocyclobutane on a typical laboratory scale.

4.1. Materials and Reagents

  • Amine (primary or secondary, 1.0 eq.)

  • 1,1-Difluoro-3-isocyanatocyclobutane (1.0-1.1 eq.)

  • Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium or sodium sulfate, silica gel, appropriate solvents for chromatography).

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_amine Dissolve Amine (1 eq.) in Anhydrous Solvent addition Slowly Add Isocyanate Solution to Amine at 0 °C to RT prep_amine->addition prep_iso Prepare Isocyanate (1.1 eq.) in Anhydrous Solvent prep_iso->addition stir Stir at RT & Monitor (TLC / LC-MS) addition->stir quench Quench (if needed) stir->quench extract Aqueous Work-up (Wash with H₂O, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify analyze Characterize (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for urea synthesis.

4.3. Step-by-Step Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and the selected anhydrous solvent (e.g., DCM, THF). Stir the mixture until the amine is fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : In a separate dry flask, prepare a solution of 1,1-difluoro-3-isocyanatocyclobutane (1.0-1.1 eq.) in the same anhydrous solvent. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature. The reaction is typically rapid, often completing within 1-4 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the limiting amine starting material. An alternative method is to monitor via Infrared (IR) spectroscopy for the disappearance of the strong isocyanate stretch (approx. 2250-2275 cm⁻¹).[4]

  • Work-up :

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • If the product is a clean solid that precipitates out, it may be isolated by simple filtration and washed with a cold, non-polar solvent (e.g., ether or hexanes).

    • If the residue is an oil or contains impurities, redissolve it in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer successively with a mild aqueous solution (e.g., water or saturated sodium bicarbonate) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final, pure urea derivative.

Reaction Parameters and Optimization

The coupling of amines with isocyanates is a highly dependable reaction, but certain parameters can be adjusted to ensure optimal results.

ParameterGuidelineRationale & Causality
Amine Nucleophilicity Primary aliphatic > Secondary aliphatic > Primary aromatic > Secondary aromaticThe reaction rate is directly dependent on the nucleophilicity of the amine. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or gentle heating.
Stoichiometry 1.0 to 1.1 equivalents of isocyanate per amine N-H bondUsing a slight excess of the isocyanate can help drive the reaction to completion, especially with less reactive amines. However, a large excess complicates purification.
Solvent Anhydrous, non-protic solvents (DCM, THF, DMF, Acetonitrile)The isocyanate group can react with protic solvents like water or alcohols to form carbamic acids (which can decompose to amines) or carbamates, respectively. Anhydrous conditions prevent these side reactions.[10]
Temperature 0 °C to Room Temperature (RT)The reaction is typically exothermic. Initial addition at 0 °C helps control the reaction rate and dissipate heat. Most reactions proceed efficiently to completion at room temperature.[6]
Additives Generally not requiredUnlike many coupling reactions, this transformation does not require a base or catalyst, simplifying the procedure and work-up.[6]

References

  • GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]

  • Isocyanates . WorkSafeBC. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure . Lakeland Industries. [Link]

  • Isocyanates: Working Safely . California Department of Public Health (CDPH). [Link]

  • Isocyanates: Control measures guideline . Canada.ca. [Link]

  • Urea formation via reaction of an isocyanate with an amine . ResearchGate. [Link]

  • Urea Formation - Common Conditions . Organic-Chemistry.org. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt . National Center for Biotechnology Information (PMC). [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution . Organic-Chemistry.org. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . Asian Journal of Chemistry. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery . Royal Society of Chemistry. [Link]

  • Novel method to synthesize valuable fluorinated drug compounds . EurekAlert!. [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions . University of Toronto T-Space. [Link]

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synthesis of urea derivatives from 1,1-difluoro-3-isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Urea Derivatives from 1,1-Difluoro-3-isocyanatocyclobutane: A Guide for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Urea Moiety

In contemporary drug discovery, the precise modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a rigid, planar hydrogen bond donor-acceptor unit, which facilitates strong and specific interactions with biological targets.[1] Its presence is noted in numerous clinically approved therapies.[1]

Concurrently, the incorporation of fluorinated aliphatic rings has emerged as a powerful strategy to fine-tune properties such as metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa).[2] The gem-difluorocyclobutane motif, in particular, is an increasingly valuable bioisostere.[3][4][5] It introduces polarity without significantly increasing molecular size, and the C-F bonds can enhance metabolic stability by blocking potential sites of oxidation.[2]

This application note provides a detailed, experience-driven guide to the synthesis of N,N'-substituted urea derivatives from the versatile building block, 1,1-difluoro-3-isocyanatocyclobutane. We will delve into the underlying reaction principles, provide a robust and scalable general protocol, and outline the necessary characterization and safety procedures.

Reaction Principle: Nucleophilic Addition to an Isocyanate

The synthesis of ureas from isocyanates and amines is a highly efficient and reliable transformation.[6][7] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This concerted step forms a zwitterionic intermediate that rapidly tautomerizes to the stable, neutral urea product.

Causality Behind the Method's Reliability:

  • High Electrophilicity: The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the isocyanate's carbonyl carbon highly susceptible to nucleophilic attack.

  • Irreversibility: The formation of the stable urea C-N bond makes the reaction essentially irreversible under standard conditions.

  • High Atom Economy: The reaction is an addition, meaning all atoms from the amine and the isocyanate are incorporated into the final product, with no byproducts generated.[1]

  • No Catalyst Required: The inherent reactivity of the starting materials means that, in most cases, no external base or catalyst is necessary, simplifying the reaction setup and purification.[6]

General Experimental Protocol

This protocol is designed as a self-validating system. Each step includes rationale and expected observations to ensure researchers can confidently execute and troubleshoot the synthesis.

Materials & Reagents
  • Isocyanate: 1,1-Difluoro-3-isocyanatocyclobutane (CAS 1773511-62-8)

  • Amine: Desired primary or secondary amine (aliphatic or aromatic)

  • Solvent: Anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

    • Scientist's Note: The choice of solvent is critical. Aprotic solvents are used to prevent reaction with the highly reactive isocyanate. DCM is excellent for simple, non-polar amines due to its volatility, which simplifies workup. THF is a good general-purpose choice. DMF is used for less soluble amines but requires more rigorous removal during workup.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and inert gas inlet (balloon or manifold)

  • Syringes for liquid handling

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if required)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Synthesis Procedure
  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1,1-difluoro-3-isocyanatocyclobutane (1.0 eq) to a round-bottom flask containing anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).

  • Reagent Addition: Dissolve the desired amine (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.

    • Scientist's Note: Using a slight excess of the amine (e.g., 1.1 eq) can help ensure the complete consumption of the valuable isocyanate starting material. If the amine is the more precious reagent, stoichiometric amounts should be used.

  • Reaction Initiation: Add the amine solution dropwise to the stirred isocyanate solution at room temperature (or 0 °C for highly reactive amines).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. A typical TLC system would be ethyl acetate/hexanes. The reaction is complete when the starting isocyanate spot is no longer visible.

    • Expected Observation: Most reactions are complete within 1-4 hours. The product urea is typically less polar than the starting amine but more polar than the isocyanate.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • If the product precipitates upon concentration, it can often be isolated by simple filtration and washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.[8]

    • If the product is soluble, redissolve the residue in a larger volume of an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% HCl or saturated NH₄Cl) to remove any excess amine, followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization, if necessary. The high efficiency of this reaction often yields products of high purity after a simple workup.[9]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start 1,1-Difluoro-3-isocyanatocyclobutane + Anhydrous Solvent react Combine Reagents Stir at Room Temp start->react Dropwise addition amine Primary/Secondary Amine + Anhydrous Solvent amine->react monitor Monitor by TLC/LC-MS react->monitor 1-4 hours workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify end_product Characterized Urea Derivative purify->end_product

Caption: Experimental workflow for the synthesis of urea derivatives.

Scope and Data Presentation

The reaction is broadly applicable to a wide range of primary and secondary amines. The table below illustrates hypothetical, yet chemically reasonable, examples to demonstrate the versatility of the protocol.

EntryAmine PartnerProduct StructureExpected YieldNotes
1AnilineN-(1,1-difluorocyclobutyl)-N'-phenylurea>90%Aromatic amines are excellent nucleophiles for this reaction.
2BenzylamineN-benzyl-N'-(1,1-difluorocyclobutyl)urea>95%Primary aliphatic amines are highly reactive.
3Morpholine4-((1,1-difluorocyclobutyl)carbamoyl)morpholine>95%Secondary cyclic amines react cleanly and efficiently.
43-ChloroanilineN-(3-chlorophenyl)-N'-(1,1-difluorocyclobutyl)urea>90%Electron-withdrawing groups on the amine have a minimal negative impact on yield.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the final compound is essential. The following spectroscopic data are characteristic of the target urea derivatives.[10][11]

  • ¹H NMR Spectroscopy:

    • N-H Protons: Broad signals typically observed between δ 5.0-9.0 ppm. Their chemical shift is dependent on the solvent and concentration.

    • Cyclobutane Protons: Complex multiplets will be observed for the CH and CH₂ protons of the difluorocyclobutyl ring.

  • ¹³C NMR Spectroscopy:

    • Urea Carbonyl (C=O): A characteristic signal in the downfield region, typically around δ 155-165 ppm.[12]

    • CF₂ Carbon: A triplet (due to C-F coupling) will be observed for the quaternary carbon bearing the two fluorine atoms.

  • ¹⁹F NMR Spectroscopy: A single signal (or complex multiplet depending on the symmetry and coupling) confirming the presence of the fluorine atoms.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp or broad absorption band in the region of 3200-3400 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, characteristic absorption band around 1630-1690 cm⁻¹.[13]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the synthesized urea derivative.[14]

Safety Precautions

  • Isocyanates: Isocyanates are potent respiratory and skin sensitizers and are lachrymatory. All manipulations involving 1,1-difluoro-3-isocyanatocyclobutane must be performed in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Amines: Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine used in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4436. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(11), 6321-6324. Available at: [Link]

  • Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2953-2958. Available at: [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • ResearchGate. (2026). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]

  • RSC Publishing. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

  • Onisko, B., et al. (2021). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Cycloalkanes. Chemistry – An Asian Journal, 16(16), 2212-2220. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Retrieved from [Link]

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Application Notes and Protocols: Utilizing 1,1-difluoro-3-isocyanatocyclobutane for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Enhancing Therapeutic Peptides

The landscape of therapeutic peptide development is one of continuous innovation, driven by the need to enhance the stability, cell permeability, and target affinity of these promising biomolecules. Chemical modification is a cornerstone of this endeavor, and the strategic introduction of unique chemical motifs can profoundly influence a peptide's pharmacokinetic and pharmacodynamic profile. Herein, we introduce 1,1-difluoro-3-isocyanatocyclobutane , a novel reagent designed to impart favorable properties to peptides through covalent modification.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group and can influence local conformational preferences.[3][4] The cyclobutane scaffold, a strained four-membered ring, introduces a degree of conformational rigidity, which can be advantageous for locking a peptide into a bioactive conformation.[3][5] The isocyanate functional group provides a versatile handle for selectively reacting with primary amines on a peptide, most notably the N-terminal α-amine and the ε-amine of lysine side chains, forming stable urea linkages.[6][7]

This technical guide provides a comprehensive overview of the application of 1,1-difluoro-3-isocyanatocyclobutane for peptide modification. We will delve into the synthesis of the reagent, the mechanism of peptide conjugation, detailed protocols for modification and characterization, and methods to assess the impact of this modification on key peptide properties.

Synthesis of 1,1-difluoro-3-isocyanatocyclobutane

The synthesis of 1,1-difluoro-3-isocyanatocyclobutane can be achieved from commercially available starting materials such as 3,3-difluorocyclobutanecarboxylic acid. A robust and reliable method for converting a carboxylic acid to an isocyanate is the Curtius rearrangement .[1][8][9][10] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas.

Proposed Synthetic Pathway:

A plausible synthetic route involves the conversion of 3,3-difluorocyclobutanecarboxylic acid to its corresponding acyl chloride, followed by reaction with sodium azide to form the acyl azide. Subsequent thermal rearrangement yields the desired 1,1-difluoro-3-isocyanatocyclobutane.

Synthesis of 1,1-difluoro-3-isocyanatocyclobutane start 3,3-Difluorocyclobutanecarboxylic Acid acyl_chloride 3,3-Difluorocyclobutanecarbonyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ acyl_azide 3,3-Difluorocyclobutanecarbonyl azide acyl_chloride->acyl_azide NaN₃ isocyanate 1,1-Difluoro-3-isocyanatocyclobutane acyl_azide->isocyanate Heat (Curtius Rearrangement)

Caption: Proposed synthesis of 1,1-difluoro-3-isocyanatocyclobutane.

Mechanism of Peptide Modification

The isocyanate group (-N=C=O) of 1,1-difluoro-3-isocyanatocyclobutane is an electrophilic moiety that readily reacts with nucleophilic primary amines present in peptides. The primary sites of reaction are the N-terminal α-amino group and the ε-amino group of lysine residues. The reaction results in the formation of a stable urea bond.

The selectivity of the modification towards the N-terminus over lysine residues can be controlled by careful adjustment of the reaction pH.[6][11] The pKa of the N-terminal α-amino group is typically in the range of 7.5-8.5, while the pKa of the lysine ε-amino group is around 10.5. By maintaining the reaction pH in a slightly acidic to neutral range (e.g., pH 6.5-7.5), the N-terminal amine will be more deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification.

Peptide Modification Mechanism cluster_0 Reagents cluster_1 Reaction cluster_2 Product Peptide Peptide-NH₂ (N-terminus or Lysine) Reaction Nucleophilic Attack Peptide->Reaction Isocyanate F₂-Cyclobutyl-N=C=O Isocyanate->Reaction Modified_Peptide Peptide-NH-C(=O)-NH-Cyclobutyl-F₂ (Urea Linkage) Reaction->Modified_Peptide

Caption: Reaction of an isocyanate with a peptide amine.

Experimental Protocols

Protocol 1: N-Terminal Modification of a Model Peptide

This protocol describes the N-terminal modification of a model peptide (e.g., GLP-1 analogue) with 1,1-difluoro-3-isocyanatocyclobutane.

Materials:

  • Model Peptide (lyophilized powder)

  • 1,1-difluoro-3-isocyanatocyclobutane

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of 1,1-difluoro-3-isocyanatocyclobutane in anhydrous DMF or DMSO (e.g., 10-20 mM).

  • Conjugation Reaction:

    • To the peptide solution, add a 5-10 fold molar excess of the 1,1-difluoro-3-isocyanatocyclobutane stock solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid peptide precipitation.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.

  • Reaction Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted isocyanate. Incubate for 30 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with a small amount of TFA.

    • Purify the modified peptide using RP-HPLC.[12][13] A typical gradient would be a linear increase of Mobile Phase B from 5% to 95% over 30-40 minutes.

    • Collect fractions corresponding to the modified peptide peak.

  • Characterization and Lyophilization:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the modified peptide.[14] The expected mass increase corresponds to the mass of the 1,1-difluoro-3-aminocyclobutane moiety (C5H6F2N, MW = 119.10 g/mol ).

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Parameter Condition Rationale
pH 7.0Favors N-terminal modification over lysine side chains.[6]
Solvent DMF or DMSOAnhydrous solvent to prevent hydrolysis of the isocyanate.
Stoichiometry 5-10 fold molar excess of isocyanateDrives the reaction to completion.
Temperature Room TemperatureBalances reaction rate and potential for side reactions.
Reaction Time 2-4 hoursSufficient time for completion, can be optimized.
Quenching Tris bufferReacts with and neutralizes excess isocyanate.

Table 1: Recommended Reaction Conditions for Peptide Modification.

Assessing the Impact of Modification

The introduction of the 1,1-difluorocyclobutyl moiety is hypothesized to enhance several key properties of the peptide. Below are protocols to evaluate these potential improvements.

Protocol 2: Proteolytic Stability Assay

This assay evaluates the resistance of the modified peptide to enzymatic degradation compared to the unmodified parent peptide.

Materials:

  • Modified and unmodified peptides

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • RP-HPLC system

Procedure:

  • Prepare stock solutions of the modified and unmodified peptides in the Assay Buffer.

  • Incubate the peptide solutions with the protease solution at 37°C.[15][16][17][18]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the Quenching Solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide under the assay conditions. An increased half-life for the modified peptide indicates enhanced proteolytic stability.

Protocol 3: Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the intestinal barrier.[19][20][21][22]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Modified and unmodified peptides

  • Phosphate buffer solutions at different pH values (e.g., pH 5.5, 6.5, 7.4)

  • LC-MS system for quantification

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add the peptide solutions (in the appropriate pH buffer) to the donor wells.

  • Fill the acceptor wells with the corresponding buffer.

  • Assemble the PAMPA plate "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS.

  • Calculate the effective permeability coefficient (Pe). A higher Pe value for the modified peptide suggests improved passive permeability.

Protocol 4: Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte in real-time.[14][23][24][25][26]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Modified and unmodified peptides (analytes)

  • Target protein (ligand)

  • Running Buffer: HBS-EP+ (or similar)

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a series of dilutions of the modified and unmodified peptides in the running buffer.

  • Inject the peptide solutions over the sensor surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value for the modified peptide indicates a higher binding affinity.

Conclusion

1,1-difluoro-3-isocyanatocyclobutane represents a promising new tool for the strategic modification of therapeutic peptides. The unique combination of the gem-difluoro group and the cyclobutane ring offers the potential to enhance metabolic stability, modulate cell permeability, and improve target binding affinity. The straightforward and selective reaction of the isocyanate with peptide amines, particularly under controlled pH conditions for N-terminal modification, makes this reagent accessible for a wide range of peptide candidates. The protocols outlined in this guide provide a comprehensive framework for the synthesis, conjugation, and evaluation of peptides modified with this novel reagent, empowering researchers in the development of next-generation peptide therapeutics.

References

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL not available)
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. ([Link])

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. ([Link])

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. ([Link])

  • By Transformation of Other Cyclobutanes. (URL not available)
  • PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv. ([Link])

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. ([Link])

  • N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. ([Link])

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. ([Link])

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. RSC. ([Link])

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. ([Link])

  • A beginner's guide to surface plasmon resonance. The Biochemist. ([Link])

  • Synthesis of 1,3-Disubstituted Bicyclo[1.1.
  • Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. ([Link])

  • How to Optimize Peptide Synthesis? (URL not available)
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. ([Link])

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. ([Link])

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. ([Link])

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. ([Link])

  • Highly Predictive and Interpretable Models for PAMPA Permeability. PMC. ([Link])

  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. ([Link])

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. ([Link])

  • "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh. (URL not available)
  • Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. SciELO. ([Link])

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. ResearchGate. ([Link])

  • CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
  • Selective N-terminal modification of peptides and proteins: Recent progresses and applications. ScienceDirect. ([Link])

  • Strategies for Improving Peptide Stability and Delivery. MDPI. ([Link])

  • Chromatography and Detection Methods for Peptide Purification. Gilson. ([Link])

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. ([Link])

  • Biomolecular interactions by Surface Plasmon Resonance technology. (URL not available)
  • Peptide Isolation & Purification Techniques. Waters Corporation. ([Link])

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Application Note: The gem-Difluorocyclobutane Motif as a Strategic Tool for Modulating Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the growing arsenal of fluorinated motifs, the gem-difluorocyclobutane ring system has emerged as a particularly valuable building block.[3][4] This sp³-rich, strained-ring motif uniquely combines the conformational constraints of a cyclobutane with the potent electronic effects of geminal fluorine atoms, providing a sophisticated tool to address common challenges in drug design such as metabolic instability, unfavorable lipophilicity, and poor aqueous solubility.[5][6][7] This guide provides an in-depth analysis of the difluorocyclobutane motif, detailing its impact on key molecular properties and offering practical protocols for its synthesis and strategic incorporation into lead compounds.

The Scientific Rationale: Why Difluorocyclobutane?

The utility of the difluorocyclobutane motif stems from the synergistic interplay between the strained four-membered ring and the highly electronegative fluorine atoms. Unlike simple alkyl fluorination, embedding the CF₂ group within a cyclobutane scaffold introduces distinct conformational and electronic effects that can be leveraged by medicinal chemists.

Conformational Control and Vectorial Orientation

The non-fluorinated cyclobutane ring exists in a puckered conformation to minimize eclipsing interactions, with a typical pucker angle of around 30°.[8] The introduction of a gem-difluoro group alters this geometry, leading to a more planar ring structure with puckering angles reported between 20-24°.[8] This defined, semi-rigid conformation allows for the precise spatial positioning of substituents, which can be critical for optimizing ligand-receptor interactions. By replacing a more flexible alkyl chain or a simple gem-dimethyl group, the difluorocyclobutane motif can lock in a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

Fig 1. Conformational Impact of gem-Difluorination cluster_0 Standard Cyclobutane cluster_1 gem-Difluorocyclobutane C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->C1 label_pucker Puckered (~30°) F1C C F2C C F1C->F2C F3C C(F₂) F2C->F3C F4C C F3C->F4C F4C->F1C label_planar More Planar (~22°)

Modulating Physicochemical Properties

The introduction of the CF₂ group has profound and predictable effects on local electronic properties, while its impact on lipophilicity is more nuanced.

  • Acidity and Basicity (pKa): The powerful electron-withdrawing nature of the two fluorine atoms significantly influences the pKa of proximal functional groups. For an adjacent carboxylic acid, the pKa is lowered (acidity is increased). For a neighboring amine, the pKaH is substantially decreased (basicity is reduced).[7][9][10] This modulation is critical for controlling the ionization state of a drug at physiological pH, which directly impacts its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel inhibition.[5]

  • Lipophilicity (LogP): While fluorine is highly lipophilic, the overall effect of the difluorocyclobutane motif is complex. It is often described as a "polar, yet lipophilic" moiety.[5][6][11] The CF₂ group can reduce the lipophilicity of a molecule compared to its non-fluorinated cycloalkane or acyclic counterpart, an effect attributed to the creation of a strong local dipole moment that is shielded from forming productive intermolecular interactions in a non-polar environment.[7][12] This unique characteristic allows for the simultaneous optimization of metabolic stability (see below) without drastically increasing LogP, a common challenge in drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by enzymes like cytochrome P450.[1] The gem-difluoro group acts as an effective "metabolic shield," preventing C-H oxidation at or near the site of fluorination. This strategy has been successfully employed to block metabolic "hot spots" in drug candidates, thereby improving their pharmacokinetic profile.[5] A notable example is the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was critical for enhancing metabolic stability while preserving potency.[5]

Fig 2. The CF₂ Group as a Metabolic Shield cluster_0 Without Fluorine cluster_1 With Difluorocyclobutane Mol1 Drug Molecule (Metabolically Liable C-H) P450_1 CYP450 Oxidation Mol1->P450_1 Metabolite1 Oxidized Metabolite (Inactive/Cleared) P450_1->Metabolite1 Mol2 Drug with CF₂ Motif (Blocked Site) P450_2 CYP450 Oxidation Mol2->P450_2 NoReaction Metabolism Blocked (Improved Stability) P450_2->NoReaction

Quantitative Impact on Physicochemical Properties

The following tables summarize experimental data comparing difluorocyclobutane-containing compounds with their non-fluorinated analogs, illustrating the quantifiable impact of this motif.

Table 1: Effect on Acidity/Basicity (pKa)

Compound PairNon-Fluorinated Analog (pKa)2,2-Difluorocyclobutane Analog (pKa)ΔpKaReference(s)
Cyclobutanamine (pKaH)10.79.4-1.3[13][14]
Cyclobutanecarboxylic Acid4.84.1-0.7[13][14]
1-(aminomethyl)cyclobutane-1-amine (pKaH)10.49.9 (CHF₂)-0.5[9]

Data compiled from published studies. Absolute values may vary slightly based on experimental conditions.

Table 2: Effect on Lipophilicity (LogP)

Compound PairNon-Fluorinated Analog (LogP)gem-Difluorinated Analog (LogP)ΔLogPReference(s)
N-benzylcyclobutane-carboxamide2.151.83 (3,3-difluoro)-0.32[7]
N-phenylcyclobutane-carboxamide1.761.45 (3,3-difluoro)-0.31[7]
1-benzylcyclobutanamine2.452.50 (3,3-difluoro)+0.05[7]

LogP values are highly context-dependent. As shown, gem-difluorination often leads to a slight decrease or negligible change in lipophilicity for amides, demonstrating its utility in avoiding undesirable increases in LogP.[7][12]

Application Protocols: Synthesis and Incorporation

Access to a diverse range of difluorocyclobutane building blocks is crucial for their application in drug discovery.[8][15] Recent synthetic advances have made these motifs more accessible.[5][16]

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanols (Key Intermediate)

This protocol describes a robust method for the synthesis of tertiary alcohol intermediates, which are versatile precursors for further functionalization. The use of organolanthanum reagents is critical to prevent base-mediated elimination of HF, a common side reaction with more basic organometallics like Grignard or organolithium reagents.[11][17]

Objective: To synthesize a 1-aryl-3,3-difluorocyclobutanol intermediate from commercially available 3,3-difluorocyclobutanone.

Materials:

  • 3,3-Difluorocyclobutanone

  • Aryl bromide (e.g., 4-bromoanisole)

  • n-Butyllithium (n-BuLi)

  • Lanthanum(III) chloride (LaCl₃·2LiCl) solution (0.6 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

  • Preparation of Organolanthanum Reagent:

    • Under an inert atmosphere (N₂ or Ar), dissolve the aryl bromide (1.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form the aryllithium species.

    • In a separate flask, add the LaCl₃·2LiCl solution (1.5 eq) and cool to -78 °C.

    • Transfer the freshly prepared aryllithium solution to the LaCl₃·2LiCl solution via cannula.

    • Allow the mixture to warm to 0 °C and stir for 30 minutes. The formation of the organolanthanum reagent is now complete.

  • Nucleophilic Addition:

    • Cool the organolanthanum reagent mixture back down to -78 °C.

    • Add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the ketone.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Protocol 2: Divergent Functionalization via Carbocation Intermediate

The tertiary alcohol synthesized in Protocol 1 can be used to generate a stabilized carbocation, which can then be trapped by a variety of nucleophiles.[5][8]

Objective: To demonstrate the iron-catalyzed functionalization of a 1-aryl-3,3-difluorocyclobutanol with an arene nucleophile.

Materials:

  • 1-Aryl-3,3-difluorocyclobutanol (from Protocol 1)

  • Nucleophile (e.g., 1,3,5-trimethoxybenzene, 3.0 eq)

  • Iron(III) chloride (FeCl₃, 10 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, dissolve the 1-aryl-3,3-difluorocyclobutanol (1.0 eq) and the arene nucleophile in anhydrous DCM.

  • Add FeCl₃ catalyst to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 1,1-diaryl-3,3-difluorocyclobutane.

Strategic Workflow for Integration in Drug Discovery

The decision to incorporate a difluorocyclobutane motif should be a data-driven process aimed at solving a specific problem in a lead optimization campaign.

Fig 3. Workflow for Strategic Incorporation A 1. Problem Identification (e.g., Metabolic liability, High LogP, Low solubility, Off-target activity) B 2. Hypothesis Generation (Will a CF₂-cyclobutane address the issue?) A->B C 3. Building Block Selection (e.g., Amine, Acid, Functionalized ring) B->C D 4. Synthetic Incorporation (Couple building block to scaffold) C->D E 5. In Vitro Profiling (Measure LogP, pKa, MetStab, Potency) D->E F 6. Matched Pair Analysis (Compare New vs. Parent Compound) E->F G Decision Gate (Problem Solved? Proceed.) F->G

Conclusion

The gem-difluorocyclobutane motif is a sophisticated and highly effective tool for modern medicinal chemists. Its ability to impose conformational restraint while simultaneously modulating pKa, metabolic stability, and lipophilicity makes it a versatile solution for overcoming common drug development hurdles.[5][7][8] With increasingly robust synthetic routes providing access to key building blocks, the rational application of this motif is poised to play a significant role in the design of the next generation of therapeutic agents.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Publications. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters. [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]

  • The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Organic & Biomolecular Chemistry. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed. [Link]

Sources

Application Note: Incorporation of 1,1-Difluoro-3-isocyanatocyclobutane into Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the incorporation of 1,1-difluoro-3-isocyanatocyclobutane into polymeric systems.

Executive Summary

This guide details the methodologies for incorporating 1,1-difluoro-3-isocyanatocyclobutane (CAS 1355328-31-2) into polymer backbones and side chains. This fluorinated building block is a critical bioisostere in medicinal chemistry, offering a rigid, lipophilic spacer that modulates metabolic stability and dipole orientation without the steric bulk of a phenyl ring.

Its incorporation is achieved via two primary strategies:

  • Pre-Polymerization: Synthesis of a fluorinated functional monomer (e.g., methacrylate derivative) followed by polymerization.

  • Post-Polymerization Modification: Direct grafting onto nucleophilic polymers (e.g., Chitosan, Poly(HEMA)) to tune surface energy and drug release kinetics.

Material Profile & Safety

Compound: 1,1-difluoro-3-isocyanatocyclobutane Structure: A cyclobutane ring substituted at C1 with two fluorine atoms and at C3 with an isocyanate (-NCO) group.[1] Reactivity: The isocyanate group is highly electrophilic, reacting rapidly with nucleophiles (amines, alcohols, thiols) to form ureas, carbamates (urethanes), or thiocarbamates.

PropertySpecification
CAS Number 1355328-31-2
Molecular Weight 133.09 g/mol
Physical State Colorless to pale yellow liquid
Storage -20°C, Inert atmosphere (Argon/Nitrogen)
Hazards Moisture Sensitive. Respiratory sensitizer (Isocyanate). Handle in a fume hood.

Strategy 1: Synthesis of Fluorinated Methacrylate Monomer

Objective: To create a polymerizable monomer, 2-(methacryloyloxy)ethyl (1,1-difluoro-3-cyclobutyl)carbamate, for use in radical polymerization.

Reaction Logic

This protocol utilizes the high reactivity of the isocyanate toward the primary hydroxyl group of 2-Hydroxyethyl methacrylate (HEMA) . Dibutyltin dilaurate (DBTL) is used as a catalyst to lower the activation energy of the urethane formation.

Detailed Protocol

Reagents:

  • 1,1-difluoro-3-isocyanatocyclobutane (1.0 equiv)

  • 2-Hydroxyethyl methacrylate (HEMA) (1.0 equiv)

  • Dibutyltin dilaurate (DBTL) (0.1 mol%)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve HEMA (10 mmol, 1.30 g) in 20 mL anhydrous DCM. Add DBTL (0.01 mmol, ~6 mg).

  • Addition: Cool the solution to 0°C in an ice bath. Add 1,1-difluoro-3-isocyanatocyclobutane (10 mmol, 1.33 g) dropwise via syringe over 15 minutes.

    • Rationale: Exothermic reaction control prevents polymerization of the methacrylate group.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring (Self-Validation): Monitor the reaction via FT-IR.

    • Endpoint: Disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .

    • Confirmation: Appearance of the urethane carbonyl (C=O) peak at ~1700–1720 cm⁻¹ .

  • Purification: Remove solvent under reduced pressure. The resulting oil can be used directly if purity >95% (NMR check) or purified via flash column chromatography (Hexane/Ethyl Acetate).

Polymerization (Example)

The resulting monomer can be copolymerized with PEG-methacrylate or N-isopropylacrylamide (NIPAM) using AIBN as an initiator at 70°C in DMF to form thermo-responsive, fluorinated drug delivery vehicles.

Strategy 2: Post-Polymerization Grafting (Chitosan)

Objective: To graft the difluorocyclobutane moiety onto a Chitosan backbone for hydrophobic modification, improving the encapsulation efficiency of hydrophobic drugs.

Reaction Logic

Chitosan possesses reactive primary amines (-NH₂) at the C2 position and primary/secondary hydroxyls. The isocyanate reacts preferentially with the more nucleophilic amines to form stable urea linkages .

Detailed Protocol

Reagents:

  • Low molecular weight Chitosan (Degree of Deacetylation >85%)

  • 1,1-difluoro-3-isocyanatocyclobutane

  • Acetic acid (1% v/v aqueous solution)

  • Methanol (Anhydrous)

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Dissolution: Dissolve Chitosan (1.0 g) in 50 mL of 1% acetic acid. Stir overnight to ensure full solvation.

  • Neutralization/Precipitation: Dilute with 50 mL Methanol. Neutralize carefully with TEA until pH ~7–8. (Note: Chitosan may partially precipitate; the reaction is often heterogeneous or requires a swelling solvent system like DMF/LiCl if strict homogeneity is needed).

    • Alternative: For homogeneous reaction, dissolve Chitosan in 1% acetic acid, lyophilize, and re-disperse in anhydrous DMF containing 5% LiCl.

  • Grafting: Add 1,1-difluoro-3-isocyanatocyclobutane (calculated based on desired degree of substitution, e.g., 0.2 equiv per glucosamine unit) dropwise.

  • Incubation: Stir at 60°C for 12 hours under Argon.

  • Purification: Precipitate the polymer into excess acetone or ethanol. Filter and wash extensively with ethanol to remove unreacted isocyanate and urea byproducts.

  • Drying: Vacuum dry at 40°C for 24 hours.

Visualization of Workflows

G cluster_0 Strategy 1: Monomer Synthesis cluster_1 Strategy 2: Post-Polymerization Grafting M1 1,1-difluoro-3- isocyanatocyclobutane I1 Intermediate: Fluorinated Monomer M1->I1 DBTL, DCM 0°C -> RT M2 HEMA (Methacrylate) M2->I1 P1 Polymerization (AIBN, 70°C) I1->P1 F1 Fluorinated Polymer P1->F1 Poly Nucleophilic Polymer (Chitosan/PVA) Graft Grafting Reaction (Urea/Carbamate Link) Poly->Graft Iso 1,1-difluoro-3- isocyanatocyclobutane Iso->Graft DMF/LiCl 60°C Final Functionalized Biomaterial Graft->Final

Caption: Dual pathways for incorporating 1,1-difluoro-3-isocyanatocyclobutane: Pre-polymerization (top) and Post-polymerization grafting (bottom).

Characterization & Validation

To ensure scientific integrity, the following analytical methods must be employed to validate incorporation.

MethodTarget ObservationValidation Criteria
FT-IR Spectroscopy Reaction ProgressLoss of -NCO peak (2270 cm⁻¹). Gain of C=O (Urea/Urethane) peak (1650–1720 cm⁻¹).
¹⁹F NMR Fluorine ContentDistinct multiplet for gem-difluoro group at -80 to -100 ppm (solvent dependent). Integration confirms substitution degree.
¹H NMR Structure VerificationShift of cyclobutane methine proton (H3) adjacent to the nitrogen.
Contact Angle Surface EnergyIncreased water contact angle (hydrophobicity) compared to unmodified polymer.
DSC Thermal PropertiesShift in Glass Transition Temperature (Tg) due to the rigid cyclobutane ring.

Troubleshooting Guide

  • Problem: Residual Isocyanate peak in IR after 24 hours.

    • Cause: Steric hindrance or insufficient catalyst.

    • Solution: Add additional DBTL (0.05 mol%) and increase temperature to 40°C (for HEMA) or 70°C (for Grafting).

  • Problem: Polymer precipitation during grafting.

    • Cause: High degree of substitution renders the polymer hydrophobic.

    • Solution: Switch solvent to DMSO or DMF. Limit substitution degree to <10% if water solubility is required.

  • Problem: Side reactions (Urea formation in alcohol reaction).

    • Cause: Moisture in solvent.

    • Solution: Use strictly anhydrous solvents and flame-dried glassware. Isocyanates react with water to form amines, which then react with remaining isocyanate to form urea dimers.

References

  • PubChem. (n.d.). 1,1-Difluoro-3-isocyanocyclobutane. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Molecules. (2013).[1][2] Isocyanate-Functionalized Chitin and Chitosan as Gelling Agents of Castor Oil. MDPI. Retrieved October 26, 2023, from [Link]

  • Polymers. (2024).[3][4] Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. Retrieved October 26, 2023, from [Link]

  • Journal of Organic Chemistry. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. ACS Publications. Retrieved October 26, 2023, from [Link]

  • Beilstein Journal of Nanotechnology. (2015). Nanofibers for drug delivery – incorporation and release of model molecules. Beilstein Institut. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Difluoro-3-isocyanatocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 1,1-difluoro-3-isocyanatocyclobutane derivatives. The unique combination of a strained, highly polar gem-difluoro cyclobutane ring and a reactive isocyanate functional group presents specific challenges during purification. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds.

Part 1: Critical Safety Protocols

Before any purification attempt, it is imperative to understand the hazards associated with isocyanates. Isocyanates are highly reactive compounds and are potent respiratory and skin sensitizers.[1][2] Exposure can lead to severe allergic reactions, asthma, and other chronic health issues.[3][4]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with robust ventilation.[4]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a supplied-air respirator or a cartridge respirator with an organic vapor/acid gas cartridge appropriate for isocyanates.[1]

    • Eye Protection: Chemical splash goggles are required.

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.

    • Body Protection: Wear a lab coat, and consider a chemical-resistant apron for larger quantities.[2]

  • Emergency Preparedness: Ensure an eye wash station and safety shower are immediately accessible.[2]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,1-difluoro-3-isocyanatocyclobutane derivatives.

Problem / ObservationPotential Cause(s)Recommended Solutions & Scientific Rationale
Product Decomposition on Silica Gel Column 1. Acidic Nature of Silica: The silanol groups (Si-OH) on the surface of standard silica gel are slightly acidic and can catalyze the trimerization of the isocyanate group to form an isocyanurate or promote other side reactions. 2. Residual Water: Silica gel is hygroscopic. Water reacts readily with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO2. The newly formed amine can then react with another isocyanate molecule to form a highly polar urea byproduct.[5]1. Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another non-nucleophilic tertiary amine). This neutralizes the acidic sites. 2. Use Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents for your eluent. Dry your crude sample thoroughly before loading. Consider packing and running the column under an inert atmosphere (N₂ or Ar). 3. Consider Alternative Stationary Phases: Neutral or basic alumina can be a good alternative to silica gel. For highly polar derivatives, consider using reversed-phase (C18) chromatography if the compound is stable in aqueous-organic mixtures.
Streaking or Poor Separation on TLC/Column 1. High Polarity: The gem-difluoro group significantly increases the molecule's polarity, leading to strong interactions with the stationary phase and poor elution with non-polar solvents. 2. Incorrect Sample Loading: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening and streaking.[6]1. Increase Eluent Polarity: Use more polar solvent systems. Good starting points include gradients of ethyl acetate in hexanes (e.g., 20-80%) or methanol in dichloromethane (e.g., 1-10%).[7] For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique.[8] 2. Optimize Sample Loading: Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane) if possible.[6] If the product is insoluble, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel or Celite®, evaporating the solvent, and loading the resulting powder onto the top of the column.
Low or No Recovery from Distillation 1. Thermal Decomposition: While the difluorocyclobutane ring is generally stable, the isocyanate group can undergo thermal polymerization or decomposition at elevated temperatures.[9] 2. High Boiling Point: The polarity and molecular weight may result in a very high boiling point, leading to decomposition before the compound distills.1. Use High-Vacuum Distillation: Employ a high-vacuum pump (pressure < 0.1 mmHg) to significantly lower the boiling point.[10][11] 2. Utilize Short-Path Distillation: A Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures, reducing the likelihood of decomposition.[12] 3. Perform a Test Distillation: Before committing the bulk of your material, perform a small-scale distillation to determine the compound's thermal stability and approximate boiling point.
Presence of Symmetrical Urea Impurities in Final Product 1. Moisture Contamination: This is the most common cause, arising from exposure to atmospheric moisture or wet solvents during the reaction workup or purification.[5]1. Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents for extraction and chromatography. Perform aqueous washes quickly and follow immediately with a brine wash and drying over a robust drying agent (e.g., MgSO₄ or Na₂SO₄).[13] 2. Inert Atmosphere: Conduct the entire workup and purification under an inert atmosphere to prevent contact with moisture.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which primary purification method should I choose: chromatography or distillation?

A: The choice depends on the physical properties of your specific derivative. Use the decision tree below (Figure 1) as a guide. In general:

  • Distillation is best suited for thermally stable, volatile compounds, especially on a larger scale where chromatography becomes cumbersome.

  • Flash Chromatography is more versatile and is the preferred method for thermally sensitive compounds, non-volatile solids or oils, and for separating mixtures of isomers or impurities with very similar boiling points.

Q2: My compound is a solid. How should I best purify it?

A: If the solid is thermally stable, vacuum sublimation can be an excellent, solvent-free purification method. Otherwise, recrystallization is a powerful technique. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold. If these methods fail, the solid can be purified by flash chromatography after dissolving it in a suitable solvent.

Q3: Can I use protic solvents like methanol in my chromatography eluent?

A: You must be extremely cautious. Isocyanates react with alcohols to form carbamates.[5] While a small percentage of methanol (e.g., 1-5%) in a non-protic solvent like dichloromethane is often used to elute highly polar compounds, you risk sacrificing some of your product.[7] If you must use methanol, run the column quickly and at a low temperature if possible. Always analyze the resulting fractions carefully (e.g., by IR spectroscopy to check for the disappearance of the -NCO stretch at ~2270 cm⁻¹ and the appearance of a carbamate C=O stretch).

Q4: How can I confirm the purity and identity of my final product?

A: A multi-technique approach is essential.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal minor impurities.

  • FT-IR Spectroscopy: A sharp, strong absorption around 2250-2275 cm⁻¹ is characteristic of the isocyanate (-NCO) group. Its absence indicates decomposition or reaction.

  • GC-MS or LC-MS: Confirms the molecular weight and can be used for purity assessment. Note that derivatization may be necessary for GC analysis.[14]

  • Combustion Analysis (AOF): For novel compounds, analysis of adsorbable organic fluorine (AOF) can confirm the elemental composition.[15]

Part 4: Experimental Protocols & Workflows

Workflow: Purification Strategy Decision Tree

This diagram will guide you in selecting the most appropriate purification technique.

G start Crude 1,1-difluoro-3-isocyanatocyclobutane Derivative is_solid Is the crude product a solid? start->is_solid thermal_stability Is the compound thermally stable? (Test on small scale, e.g., heated TLC plate or micro-distillation) distillation High-Vacuum Distillation (Kugelrohr preferred) thermal_stability->distillation Yes & Volatile chromatography Flash Column Chromatography thermal_stability->chromatography No or Non-Volatile tlc_analysis Analyze by TLC. Are impurities separable? chromatography->tlc_analysis recrystallization Recrystallization or Sublimation further_options Consider alternative methods: - Preparative HPLC (Reversed-Phase) - Alumina Chromatography tlc_analysis->further_options No is_solid->thermal_stability No (Oil or impure solid) is_solid->recrystallization Yes

Sources

Technical Support Center: Handling 1,1-Difluoro-3-Isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Stability Ticket ID: F-NCO-CB-001 Assigned Specialist: Senior Application Scientist, Isocyanate Chemistry Division

Executive Summary: The Fluorine Factor

Welcome to the technical guide for 1,1-difluoro-3-isocyanatocyclobutane . Researchers often underestimate this building block, treating it like a standard aliphatic isocyanate (e.g., cyclohexyl isocyanate). This is a critical error.

The gem-difluoro group (


)  at the C1 position exerts a powerful electron-withdrawing inductive effect (

effect). This significantly lowers the electron density at the isocyanate carbon (C3 position), making it hyper-electrophilic .

Consequence: Reaction kinetics with nucleophiles (water, amines, alcohols) are accelerated compared to non-fluorinated analogs. Standard "dry" conditions are often insufficient; "strictly anhydrous" is the requirement.

Module 1: The "White Precipitate" (Hydrolysis & Urea Formation)

The Issue: You observe a white, insoluble precipitate forming in your reaction vessel or storage bottle. This is the most common failure mode.

The Mechanism: Moisture ingress triggers a cascade. The hyper-electrophilic isocyanate reacts rapidly with water to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine is a potent nucleophile that immediately attacks the remaining isocyanate to form a symmetric urea (1,3-bis(1,1-difluoro-3-cyclobutyl)urea).

Visualization of the Failure Pathway:

HydrolysisPathway NCO 1,1-difluoro-3- isocyanatocyclobutane CarbAcid Carbamic Acid (Transient) NCO->CarbAcid + H2O (Fast) Urea Symmetric Urea (White Precipitate) NCO->Urea H2O Trace Water (>50 ppm) H2O->CarbAcid Amine 1,1-difluoro-3- aminocyclobutane CarbAcid->Amine - CO2 CO2 CO2 Gas CarbAcid->CO2 Amine->Urea + Remaining NCO (Very Fast)

Caption: The irreversible cascade from moisture contamination to urea precipitation.

Troubleshooting & Prevention Protocol:

ParameterSpecificationReasoning
Solvent Water Content

The

group accelerates hydrolysis. Standard "HPLC Grade" (often ~200 ppm water) is unsafe . Use freshly distilled or molecular sieve-dried solvents.
Glassware Oven-dried (

)
Surface moisture on glass is sufficient to initiate urea seeding.
Atmosphere Argon or

(Positive Pressure)
Prevents atmospheric moisture ingress. Argon is preferred due to higher density.
Recovery Impossible Once the urea forms, it is chemically inert and insoluble. Filter it off; if the filtrate still contains NCO (check via IR), use it immediately.

Module 2: Storage Stability (Dimerization)

The Issue: The liquid material becomes viscous or solidifies over time, even in the absence of water.

The Mechanism: Isocyanates are prone to [2+2] cycloaddition to form uretdiones (dimers) or [2+2+2] cyclotrimerization to isocyanurates . The strained cyclobutane ring combined with the electron-withdrawing fluorines can alter the orbital availability, making the monomer sensitive to thermal dimerization.

Storage Protocol:

  • Temperature: Store at -20°C . Room temperature storage significantly increases the rate of dimerization.

  • Container: Use Teflon-lined caps. Do not use rubber septa for long-term storage (leaching and moisture permeability).

  • Stabilizers: Commercial batches may contain trace acid chlorides (e.g., benzoyl chloride) to inhibit base-catalyzed oligomerization. Do not distill unless necessary, as this removes the stabilizer.

Module 3: Synthesis & Reactivity Control

The Issue: When reacting with a nucleophile (e.g., an amine to make a urea drug linker), you observe multiple spots on TLC or unexpected byproducts.

Technical Insight: The protons on the cyclobutane ring (C2/C4 positions) are acidified by the adjacent gem-difluoro group.

  • Risk: Using strong bases (e.g., NaH, LDA) can lead to deprotonation and subsequent ring-opening or polymerization.

  • Solution: Use non-nucleophilic organic bases (DIPEA, TEA) and maintain controlled temperatures.

Recommended Reaction Workflow:

ReactionWorkflow Start Start: Reagent Prep SolventCheck Check Solvent Moisture (Karl Fischer < 50ppm) Start->SolventCheck TempControl Cool to 0°C SolventCheck->TempControl BaseChoice Base Selection: Use DIPEA/TEA (Avoid NaH) TempControl->BaseChoice Addition Add NCO dropwise to Nucleophile Monitor Monitor via IR (NCO peak ~2270 cm-1) Addition->Monitor BaseChoice->Addition Quench Quench: MeOH or Primary Amine Monitor->Quench Completion

Caption: Optimized workflow to minimize side reactions during functionalization.

Frequently Asked Questions (FAQ)

Q1: Can I purify the isocyanate if it has partially dimerized?

  • A: Yes, via vacuum distillation. However, you must ensure the apparatus is strictly anhydrous. The dimer (uretdione) can sometimes thermally revert to the monomer during distillation, but often remains as a pot residue.

Q2: Why does the reaction turn yellow/brown when I add NaH?

  • A: You likely triggered a base-mediated degradation. The

    
    -protons (relative to the 
    
    
    
    ) are acidic. Strong bases can cause HF elimination or ring fragmentation. Switch to a milder base like
    
    
    or DIPEA [1].

Q3: How do I monitor the reaction? TLC isn't showing the isocyanate well.

  • A: Isocyanates are often hard to visualize on TLC (they may hydrolyze on the silica).

    • Method A (IR): Look for the disappearance of the strong

      
       stretch at 
      
      
      
      .
    • Method B (Derivatization): Take a small aliquot, quench with excess methanol, and run TLC/LCMS. You will detect the methyl carbamate adduct.

Q4: Is the gem-difluoro group stable to metabolic conditions?

  • A: Generally, yes. The gem-difluorocyclobutane motif is specifically used in medicinal chemistry (e.g., Ivosidenib) to block metabolic hot spots and improve lipophilicity without adding significant bulk [2].

References

  • Mykhailiuk, P. K. (2019). "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry. Available at: [Link]

  • Melnykov, K. P., et al. (2018).[1] "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry. Available at: [Link]

Sources

optimizing reaction conditions for 1,1-difluoro-3-isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide

CAS: 1355328-31-2 | Formula: C₅H₅F₂NO | MW: 133.10 g/mol

Introduction: The Fluorine Effect

Welcome to the technical guide for synthesizing and handling 1,1-difluoro-3-isocyanatocyclobutane . This building block is critical in medicinal chemistry for introducing metabolic stability and altering lipophilicity without significant steric penalty.

Technical Insight: The gem-difluoro group at the C1 position exerts a strong electron-withdrawing inductive effect (


). This impacts the C3 position, making the resulting isocyanate more electrophilic  than non-fluorinated analogues. Consequently, this molecule is hypersensitive to nucleophilic attack (hydrolysis) and requires stricter moisture control than standard alkyl isocyanates.

Module 1: Optimized Synthesis Protocols

We recommend two primary routes depending on your starting material availability. Method A is preferred for safety and scalability; Method B is standard for converting existing amine stocks.

Method A: Curtius Rearrangement (Preferred)

Best for: Starting from 3,3-difluorocyclobutanecarboxylic acid. Avoids handling free amines.

Reagents:

  • Substrate: 3,3-difluorocyclobutanecarboxylic acid

  • Reagent: Diphenylphosphoryl azide (DPPA)[1]

  • Base: Triethylamine (TEA)[2]

  • Solvent: Anhydrous Toluene or THF

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under

    
    .
    
  • Base Addition: Add TEA (1.1 eq) at 0°C. Stir for 15 min.

  • Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C.

  • Rearrangement: Allow to warm to RT, then heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor

      
       evolution.[3] Reaction is complete when gas evolution ceases.
      
  • Isolation: The isocyanate is formed in situ. If isolation is required, distill under reduced pressure.

Method B: Triphosgene-Mediated Synthesis

Best for: Starting from 1,1-difluoro-3-aminocyclobutane hydrochloride.

Reagents:

  • Substrate: Amine HCl salt

  • Reagent: Triphosgene (0.35 eq)

  • Base: Saturated

    
     (biphasic) or Pyridine (anhydrous)
    
  • Solvent: DCM (Dichloromethane)

Protocol (DCM/Water Biphasic - The "Eckert" Modification): Note: This method buffers the HCl byproduct immediately, preventing amine salt precipitation.

  • Setup: Cool a mixture of DCM and saturated aqueous

    
     (1:1 ratio) to 0°C.
    
  • Triphosgene: Add Triphosgene (0.35 eq) to the organic layer.

  • Addition: Add the amine salt (1.0 eq) portion-wise over 20 minutes. Vigorous stirring is essential.

  • Quench: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Kugelrohr distillation (approx. 40–60°C at 5 mbar, value estimated).

Module 2: Visual Workflows

Figure 1: Synthesis Logic & Decision Flow

SynthesisFlow Start Select Precursor Acid Carboxylic Acid (3,3-difluoro...) Start->Acid Amine Amine Salt (HCl form) Start->Amine DPPA Add DPPA + TEA (0°C -> RT) Acid->DPPA Base Biphasic DCM/NaHCO3 (0°C) Amine->Base Heat Heat to 80°C (-N2 gas) DPPA->Heat Iso1 Crude Isocyanate Heat->Iso1 Distill Vac. Distillation (Avoid Silica!) Iso1->Distill Triphos Add Triphosgene (0.35 eq) Base->Triphos Iso2 Crude Isocyanate Triphos->Iso2 Iso2->Distill Final Pure Product (Store -20°C) Distill->Final Distill->Final

Caption: Decision matrix for synthesis routes. Note the critical warning against silica purification due to hydrolysis risks.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Urea Formation

Symptom: White precipitate forms during reaction; IR shows broad peak at 3300–3400 cm⁻¹ (Urea N-H). Root Cause: Moisture ingress or insufficient phosgene source relative to amine.

  • Mechanism: Water hydrolyzes the isocyanate to an amine, which immediately reacts with remaining isocyanate to form a symmetrical urea (1,3-bis(1,1-difluoro-3-cyclobutyl)urea).

  • Solution:

    • Dry Solvents: Ensure solvents are

      
       ppm water.
      
    • Inverse Addition: For Method B, add the amine to the triphosgene (not vice versa) to ensure the electrophile is always in excess.

Issue 2: Product Decomposition on Silica

Symptom: Product disappears after column chromatography. Root Cause: Isocyanates are reactive toward the silanol groups (


) on silica gel.
  • Solution:

    • Do NOT use Flash Chromatography.

    • Use Vacuum Distillation (Kugelrohr) for purification.

    • If filtration is necessary, use neutral alumina or Celite, but minimize contact time.

Issue 3: "Stuck" Reaction (Amine Route)

Symptom: Amine starting material remains unreacted. Root Cause: The 1,1-difluoro group reduces the nucleophilicity of the amine at the 3-position.

  • Solution:

    • Use a stronger base (e.g., DIPEA instead of TEA) if using anhydrous conditions.

    • Increase temperature of the phosgenation step to reflux (40°C in DCM) after the initial addition is complete.

Module 4: Analytical Validation

Analytical MethodExpected SignalInterpretation
FT-IR (Neat) 2250–2270 cm⁻¹ Strong, sharp peak (

stretch). Critical for confirmation.
¹H NMR

3.8–4.2 ppm
Multiplet (CH-NCO). Shifted downfield relative to amine precursor.
¹⁹F NMR

-80 to -100 ppm
Gem-difluoro pattern (AB quartet or multiplet depending on conformation).
GC-MS M+ = 133Check for M+133. Watch for M+18 (Urea) or M+14 (Methyl carbamate if MeOH used).
Figure 2: Troubleshooting Logic Tree

Troubleshooting CheckIR Check IR Spectrum (Crude) Peak2270 Peak at ~2270 cm-1? CheckIR->Peak2270 Peak3300 Peak at ~3350 cm-1? Peak2270->Peak3300 No Success Isocyanate Present. Proceed to Distillation. Peak2270->Success Yes NoRxn Reaction Stalled. Increase Temp or Base. Peak3300->NoRxn No (SM remaining) Urea Urea Formation. CRITICAL: System too wet or amine added too fast. Peak3300->Urea Yes (Broad)

Caption: Diagnostic workflow based on Infrared Spectroscopy (IR) signals.

Module 5: Safety & Storage

  • Hazard Class: Acute Toxin (Inhalation), Sensitizer, Lachrymator.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling:

    • Use only in a well-ventilated fume hood.

    • Quench Protocol: Destroy excess isocyanate with a mixture of Methanol + Aqueous Ammonia (forms the safe methyl carbamate/urea derivative) before disposal. Do not dispose of unquenched isocyanate in aqueous waste streams (pressure buildup risk).

References
  • Curtius Rearrangement Mechanism & Scope

    • Source: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem, 2018.
  • Triphosgene Protocol (Eckert Method)

    • Source: Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie Int. Ed., 1987.
  • Handling Fluorinated Isocyanates

    • Source: Fisher Scientific Safety Data Sheet (4-Fluorophenyl isocyanate analogue d
  • Synthesis of Gem-Difluorocyclobutanes

    • Source: "Synthesis of gem-difluorocyclobutanes..." ChemRxiv, 2025.

Sources

Validation & Comparative

Technical Guide: ¹⁹F NMR Analysis of 1,1-Difluoro-3-Isocyanatocyclobutane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1,1-difluoro-3-isocyanatocyclobutane is a high-value building block in medicinal chemistry. The gem-difluoro group acts as a lipophilic bioisostere for carbonyls, while the isocyanate moiety serves as a reactive handle for urea and carbamate synthesis. The Challenge: The cyclobutane ring exists in a puckered "butterfly" conformation. Substituents at the 3-position create cis and trans isomers relative to the difluoro motif. Standard ¹H NMR often fails to resolve these isomers due to signal overlap and complex second-order couplings. The Solution: ¹⁹F NMR spectroscopy offers a superior analytical window. It provides distinct chemical shifts for diastereomers, simplifies quantification without extensive separation, and allows for direct "in-pot" reaction monitoring.

Part 1: The Analytical Challenge & Comparative Analysis

The reaction of 1,1-difluoro-3-isocyanatocyclobutane with an amine (R-NH₂) yields a urea derivative. The primary analytical objective is determining the diastereomeric ratio (dr) of the cis (Z) and trans (E) isomers.

Comparative Assessment of Analytical Methods
Feature¹H NMR (400 MHz)LC-MS (ESI)¹⁹F NMR (376 MHz)
Isomer Resolution Low. Ring protons (2.0–3.5 ppm) overlap significantly. Complex

and

splitting creates multiplets that are difficult to integrate.
Low to Medium. Diastereomers often co-elute on standard C18 columns. Requires specialized chiral or fluorinated stationary phases.High. Cis and trans isomers typically show

separation of >2 ppm. Signals are distinct and easily integrable.
Quantification Difficult. Requires pure baseline; often impossible in crude mixtures.Semi-Quantitative. Ionization efficiency varies; requires calibration curves for every derivative.Absolute. Signal area is directly proportional to molar concentration (qNMR).
Throughput Medium. Standard acquisition.[1][2]Medium. Requires column equilibration and method development.High. Rapid "dilute-and-shoot" analysis.
Structural Insight Limited. Hard to assign conformation without NOE.None. Mass only.High.

and chemical shift anisotropy reveal ring puckering.

Part 2: Mechanistic Insight & Spectral Interpretation

The "Butterfly" Effect

Cyclobutane rings are not planar; they adopt a puckered conformation (dihedral angle


30°) to relieve torsional strain. In 1,1-difluoro-3-substituted systems, this creates two distinct environments for the fluorine atoms:
  • Pseudo-equatorial (

    
    ) 
    
  • Pseudo-axial (

    
    ) 
    

In the trans isomer, the bulky urea group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, locking the ring conformation. In the cis isomer, the steric clash forces a different puckering equilibrium.

¹⁹F Spectral Features[1][3][4][5][6][7][8][9][10][11][12]
  • Chemical Shift Range: Typically -80 to -120 ppm (relative to CFCl₃).

  • Splitting Pattern: The geminal fluorines form an AB system (or ABX/ABXY with protons).

    • Coupling Constant (

      
      ):  Large geminal coupling, typically 180–220 Hz .
      
    • Isomer Differentiation: The cis isomer generally exhibits a larger chemical shift difference (

      
      ) between its two fluorines compared to the trans isomer due to the asymmetry induced by the substituent on the same face of the ring.
      

Part 3: Experimental Protocol

Workflow: Monitoring Urea Formation

Reaction: 1,1-difluoro-3-isocyanatocyclobutane + Benzylamine


 1-benzyl-3-(3,3-difluorocyclobutyl)urea.
Step 1: Sample Preparation (In-Process Control)
  • Aliquot: Withdraw 50 µL of the reaction mixture.

  • Quench/Dilute: Dissolve in 0.6 mL of deuterated solvent (CDCl₃ or Acetone-

    
    ).
    
    • Note: Acetone-

      
       often provides sharper fluorine signals due to better solubility of polar ureas.
      
  • Internal Standard (Optional for qNMR): Add 10 µL of a standard solution (

    
    -trifluorotoluene in solvent).
    
Step 2: NMR Acquisition Parameters

To ensure quantitative accuracy (qNMR), specific parameters must be set to account for the long longitudinal relaxation time (


) of fluorine nuclei.
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring accurate integration.

  • Spectral Width (SW): 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1): 20–30 seconds .

    • Expert Insight: Fluorine

      
       can be 5+ seconds. If speed is critical, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃]  (2 mg/mL) to reduce D1 to 1–2 seconds.
      
  • Scans (NS): 16–64 (High sensitivity of ¹⁹F allows fewer scans).

  • Offset (O1): Set to center of the difluoro region (-100 ppm).

Step 3: Data Processing
  • Phasing: Apply manual phase correction. Auto-phasing often fails on broad AB quartets.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the broad wings of the multiplets.

  • Integration: Integrate the centroid of the cis signals vs. the trans signals.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the reaction products.

G Start Crude Reaction Mixture HNMR ¹H NMR (Rapid Check) Look for disappearance of CH-NCO signal (~4.0 ppm) Start->HNMR Check1 Isocyanate Consumed? Check1->Start No (Continue Stirring) FNMR ¹⁹F NMR Analysis (Quantitative & Isomeric) Check1->FNMR Yes HNMR->Check1 Decision Isomer Ratio (dr) Acceptable? FNMR->Decision Calculate dr (cis/trans) Purification Flash Chromatography (Difficult Separation) Decision->Purification No (Mixed) Final Final Product Release (qNMR Purity) Decision->Final Yes (>95:5) Recryst Recrystallization (Enrich Major Isomer) Purification->Recryst Recryst->FNMR Re-analyze

Caption: Analytical workflow for monitoring the synthesis and purification of difluorocyclobutane ureas.

Part 5: References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gao, Y., et al. (2015). Conformational Analysis of 3-Substituted 1,1-Difluorocyclobutanes. Journal of Organic Chemistry, 80(21), 10955–10964. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (Reference for qNMR internal standard protocols). Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Isocyanate-Derived Ureas

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry and pharmaceutical development, isocyanates are a critical class of compounds, foundational to the synthesis of polyurethanes and a variety of bioactive molecules.[1][2] However, their high reactivity and toxicity necessitate sensitive and specific analytical methods for their detection and quantification.[3] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of isocyanate-derived ureas, offering field-proven insights and detailed experimental protocols to empower your research.

Isocyanates are typically analyzed after derivatization to form more stable urea compounds, a crucial step to enhance their detectability and chromatographic separation.[3][4] The choice of derivatizing agent and the subsequent mass spectrometric technique are paramount for achieving the desired sensitivity and selectivity. This guide will navigate you through these critical choices, ensuring the integrity and reliability of your analytical data.

The Critical Role of Derivatization

Direct analysis of isocyanates is challenging due to their high reactivity.[4] Derivatization with a suitable reagent is the cornerstone of reliable isocyanate analysis. This process stabilizes the analyte and introduces a tag that can enhance ionization efficiency and provide a characteristic fragmentation pattern in the mass spectrometer.

Common derivatizing agents include:

  • Dibutylamine (DBA): Widely used for its high reactivity with a broad range of isocyanates, forming stable urea derivatives.[1][5][6]

  • 1-(2-Methoxyphenyl)piperazine (MOPP) and 1-(2-Pyridyl)piperazine (2PP): These reagents introduce a fluorescent tag, allowing for dual detection by both fluorescence and mass spectrometry, thereby increasing confidence in peak identification.[3]

  • 9-(N-methylaminomethyl)-anthracene (MAMA): Another fluorescent agent that offers high sensitivity.[4]

The selection of the derivatizing agent should be guided by the specific isocyanates of interest, the sample matrix, and the desired level of sensitivity.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization source and mass analyzer is critical for the successful analysis of isocyanate-derived ureas. Here, we compare the most common techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), typically coupled with tandem mass spectrometry (MS/MS).

Technique Principle Advantages for Isocyanate-Derived Ureas Limitations Best Suited For
LC-ESI-MS/MS Soft ionization technique where ions are generated from a liquid phase.[2]High sensitivity for polar and semi-polar urea derivatives.[7] Provides excellent structural information through characteristic fragmentation patterns, particularly the cleavage of the C-N bond of the urea group.[7]Can be susceptible to matrix effects. May not be optimal for less polar urea derivatives.Quantitative analysis of a wide range of isocyanate-derived ureas, especially in complex biological or environmental matrices.[1][5] Differentiation of positional isomers.[7]
LC-APCI-MS/MS Gas-phase ionization method suitable for less polar and thermally stable compounds.[8][9]Less prone to matrix effects compared to ESI. Compatible with a wider range of mobile phases, including nonpolar solvents.[8][9] Effective for a broad range of isocyanate derivatives.[10]Generally less sensitive than ESI for highly polar compounds. Requires the analyte to be thermally stable.[8]Analysis of less polar isocyanate derivatives and for methods requiring the use of normal-phase chromatography.[10]

Expert Insight: For most applications involving the analysis of DBA-derivatized isocyanates, LC-ESI-MS/MS in positive ionization mode provides the optimal balance of sensitivity and selectivity. The protonated molecule [M+H]+ is readily formed and undergoes predictable fragmentation, allowing for confident identification and quantification.

Experimental Workflows and Protocols

A robust analytical method relies on a well-defined and validated experimental workflow. The following sections provide detailed protocols for the analysis of isocyanate-derived ureas.

Sample Preparation and Derivatization Workflow

The following diagram illustrates a typical workflow for sample preparation and derivatization.

Sample Preparation and Derivatization Workflow cluster_0 Sample Collection & Extraction cluster_1 Derivatization cluster_2 Sample Clean-up & Preparation for LC-MS Sample Air, Soil, or Biological Sample Extraction Solvent Extraction (e.g., Acetonitrile, Methylene Chloride) Sample->Extraction DerivatizingAgent Add Derivatizing Agent (e.g., DBA in Toluene) Extraction->DerivatizingAgent Incubation Incubation (e.g., 60°C overnight) DerivatizingAgent->Incubation Evaporation Evaporate to Dryness Incubation->Evaporation Reconstitution Reconstitute in Mobile Phase (e.g., Acetonitrile/Water) Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for sample preparation and derivatization of isocyanates.

Protocol 1: Derivatization of Isocyanates with Dibutylamine (DBA)

This protocol is adapted from established methods for the analysis of common isocyanates like Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI), and Hexamethylene Diisocyanate (HDI).[5][6]

Materials:

  • Sample extract containing isocyanates.

  • Dibutylamine (DBA) solution (e.g., 10 mg/mL in toluene).

  • Toluene, HPLC grade.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Nitrogen gas supply.

  • Heating block or water bath.

Procedure:

  • To 1 mL of the sample extract in a glass vial, add 100 µL of the DBA solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C overnight to ensure complete derivatization.[5]

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

Self-Validation Check: To ensure complete derivatization, analyze a small aliquot of the reaction mixture at an intermediate time point (e.g., 4 hours). The isocyanate peak should be absent, and the corresponding urea derivative peak should be present.

LC-MS/MS Analysis Workflow

The following diagram outlines the key steps in the LC-MS/MS analysis of derivatized isocyanates.

LC-MS_MS_Analysis_Workflow cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry cluster_2 Data Analysis Injection Inject Derivatized Sample Separation Reverse-Phase C18 Column (Gradient Elution) Injection->Separation Ionization Ionization Source (ESI or APCI) Separation->Ionization MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Scanning) CID->MS2 Detection Detector MS2->Detection Quantification Quantification & Identification (Based on Retention Time & MRM Transitions) Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of isocyanate-derived ureas.

Protocol 2: LC-MS/MS Method for Quantitation of Isocyanate-DBA Derivatives

This protocol provides a general starting point for the analysis of DBA-derivatized isocyanates. Method optimization will be required for specific analytes and matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem mass spectrometer equipped with an ESI or APCI source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

MRM Transitions: The specific precursor and product ions will depend on the isocyanate-DBA derivative being analyzed. These should be determined by infusing a standard of the derivative and performing a product ion scan. A common fragmentation pathway involves the loss of the DBA moiety.

Self-Validation Check: The ratio of two different MRM transitions for the same compound should remain constant across all standards and samples. This provides a high degree of confidence in peak identity.

Fragmentation Patterns: The Key to Identification

Understanding the fragmentation patterns of isocyanate-derived ureas is crucial for method development and data interpretation. In ESI-MS/MS, the protonated molecule [M+H]+ typically undergoes collision-induced dissociation (CID) to produce characteristic fragment ions.[7]

A common fragmentation pathway for N,N'-substituted ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[7] This results in a fragment ion corresponding to the protonated amine of the derivatizing agent or the analyte.

Fragmentation_Pathway cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Precursor [R-NH-C(O)-N(DBA)-H]⁺ CID_Node Fragmentation Precursor->CID_Node Product1 [R-NCO + H]⁺ CID_Node->Product1 Cleavage of C-N bond Product2 [DBA + H]⁺ CID_Node->Product2 Cleavage of C-N bond

Sources

The Definitive Guide to Structural Elucidation of 1,1-Difluoro-3-isocyanatocyclobutane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, an unambiguous understanding of a molecule's three-dimensional structure is the bedrock of rational design and optimization. The introduction of strained ring systems and fluorine atoms are powerful strategies in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The 1,1-difluoro-3-isocyanatocyclobutane scaffold, in particular, presents a unique combination of a puckered cyclobutane ring, a polar gem-difluoro group, and a reactive isocyanate handle, making its precise structural characterization both critical and challenging.

This guide provides an in-depth, objective comparison of the primary techniques for the structural elucidation of this class of compounds, with a focus on single-crystal X-ray diffraction (SCXRD) as the gold standard. We will delve into the practical and theoretical considerations of SCXRD and its principal alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling with Density Functional Theory (DFT). This guide is designed to not only present the methodologies but also to explain the causality behind experimental choices, empowering researchers to select the most appropriate techniques for their specific needs.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unparalleled, high-resolution, static picture of a molecule's structure in the solid state. It is the only technique that can directly determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in a crystal lattice. For fluorinated cyclobutane derivatives, this is crucial for understanding the ring puckering, the orientation of substituents, and the influence of the gem-difluoro group on the overall molecular conformation.

The SCXRD Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (≥95%) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Method Method Selection (Evaporation, Diffusion, etc.) Solvent->Method Growth Crystal Growth Method->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Direct Methods/Patterson) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A simplified workflow for determining the structure of a small molecule using X-ray crystallography.

Experimental Data: Insights from Difluorocyclobutane Analogs

While a crystal structure for 1,1-difluoro-3-isocyanatocyclobutane is not publicly available, we can draw valuable insights from the crystallographic data of closely related gem-difluorocyclobutane derivatives.

ParameterDiaryl-gem-difluorocyclobutane[1]Sulfanyl-gem-difluorocyclobutane[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Puckering Angle 23.6°19.9°
C-C Bond Lengths (ring) ~1.54 - 1.56 Å~1.53 - 1.55 Å
C-F Bond Lengths ~1.35 - 1.36 Å~1.36 - 1.37 Å

Data presented is representative and sourced from published structures of substituted gem-difluorocyclobutanes.

This data reveals that the presence of the gem-difluoro group influences the puckering of the cyclobutane ring, which is typically around 30° in non-fluorinated analogs[1]. This structural perturbation can have significant implications for the biological activity of these molecules.

Protocol: Crystallization of a Volatile Fluorinated Cyclobutane Derivative

The volatility of small cyclobutane derivatives can present a challenge for crystal growth. The following protocol outlines a robust method for obtaining single crystals suitable for SCXRD.

Objective: To grow single crystals of a 1,1-difluoro-3-substituted-cyclobutane derivative.

Materials:

  • Purified compound (≥95% purity)

  • A selection of volatile solvents (e.g., hexane, diethyl ether, dichloromethane)

  • A selection of less volatile solvents in which the compound is soluble (e.g., toluene, chloroform, ethyl acetate)

  • Small vials (e.g., 2 mL)

  • Larger vials (e.g., 20 mL) that can accommodate the smaller vials

  • Parafilm or screw caps for the larger vials

Methodology: Vapor Diffusion

  • Preparation of the Inner Vial: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" (more volatile) solvent (e.g., dichloromethane) in a small, clean vial.

  • Preparation of the Outer Vial: Add 1-2 mL of a "poor" (less volatile) solvent (e.g., hexane) to the larger vial.

  • Assembly: Carefully place the open inner vial into the larger vial, ensuring the solvent levels are such that the vials will not tip over.

  • Sealing: Seal the outer vial with a cap or parafilm.

  • Incubation: Place the sealed apparatus in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Observe the vials periodically over several days to weeks for the formation of single crystals. Avoid disturbing the setup.

Causality: The slow diffusion of the "poor" solvent vapor into the "good" solvent gradually decreases the solubility of the compound, leading to slow crystallization, which is essential for the formation of high-quality, single crystals[2][3].

The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing a dynamic picture that is complementary to the static solid-state view from SCXRD. For fluorinated cyclobutanes, NMR is particularly adept at determining the conformational preferences of the puckered ring system.

Key NMR Experiments for Structural Elucidation

A combination of 1D and 2D NMR experiments is typically employed for a comprehensive structural analysis.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H1 ¹H NMR C13 ¹³C NMR F19 ¹⁹F NMR COSY ¹H-¹H COSY F19->COSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC NOESY ¹H-¹H NOESY Connectivity Establish Connectivity NOESY->Connectivity Stereochem Determine Stereochemistry & Conformation Connectivity->Stereochem

Caption: A typical workflow for small molecule structure elucidation using a suite of NMR experiments.

  • ¹H, ¹³C, and ¹⁹F NMR: Provide information about the chemical environment of each nucleus. The wide chemical shift range of ¹⁹F NMR is particularly useful for resolving fluorinated species[4][5].

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing through-bond connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about stereochemistry and conformation.

Protocol: Conformational Analysis using 2D NMR

Objective: To determine the preferred conformation of a 1,1-difluoro-3-substituted-cyclobutane in solution.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.

  • 2D Spectra Acquisition:

    • COSY: To establish the proton-proton coupling network within the cyclobutane ring.

    • HSQC: To assign the proton signals to their corresponding carbon signals.

    • HMBC: To confirm the connectivity of the substituents to the cyclobutane ring.

    • NOESY: To identify through-space interactions between the protons on the cyclobutane ring.

  • Data Analysis:

    • Connectivity: Use the COSY, HSQC, and HMBC spectra to assign all proton and carbon signals and confirm the covalent framework of the molecule[6][7][8].

    • Conformation: Analyze the NOESY spectrum for key cross-peaks. For a puckered cyclobutane, expect to see stronger NOEs between axial-axial and axial-equatorial protons on the same face of the ring, and weaker or absent NOEs between protons on opposite faces. The presence or absence of NOEs between the substituent at C3 and the ring protons will reveal its axial or equatorial preference.

    • Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) can also provide conformational information, as they are dependent on the dihedral angle according to the Karplus equation.

The Fragmentary Evidence: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For reactive species like isocyanates, MS can be a valuable tool for confirming the presence of the desired functional group.

Interpreting the Mass Spectrum
  • Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) that corresponds to the intact molecule. This confirms the molecular weight.

  • Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way. For a 1,1-difluoro-3-isocyanatocyclobutane, characteristic fragments would likely arise from:

    • Loss of the isocyanate group (-NCO).

    • Cleavage of the cyclobutane ring.

    • Loss of HF.

Protocol: Analysis of a Fluorinated Cyclobutane Derivative by GC-MS

Objective: To obtain the mass spectrum and fragmentation pattern of a volatile fluorinated cyclobutane.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • The GC will separate the compound from any impurities.

    • As the compound elutes from the GC column, it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for volatile small molecules, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment peaks and propose structures for the corresponding fragment ions. The fragmentation of cyclobutanes can be complex, often involving ring-opening to a more stable acyclic radical cation before further fragmentation[9].

The Theoretical Framework: Density Functional Theory (DFT)

Computational modeling, particularly DFT, is a powerful tool for predicting the geometry, stability, and spectroscopic properties of molecules. It can be used to corroborate experimental findings and to explore conformational landscapes that may be difficult to probe experimentally.

Predicting Molecular Geometry

DFT calculations can be used to find the lowest energy conformation of a molecule, providing theoretical bond lengths, bond angles, and puckering angles that can be compared with experimental data.

Protocol: Geometry Optimization using DFT

Objective: To calculate the optimized geometry of 1,1-difluoro-3-isocyanatocyclobutane.

Methodology:

  • Input Structure: Build an initial 3D model of the molecule using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice for organic molecules)[10].

    • Specify a geometry optimization and frequency calculation.

  • Running the Calculation: Submit the input file to a computational chemistry software package (e.g., Gaussian, ORCA).

  • Analysis:

    • Confirm that the calculation has converged to a true energy minimum by checking for the absence of imaginary frequencies.

    • Analyze the optimized geometry to obtain theoretical bond lengths, bond angles, and the puckering angle of the cyclobutane ring.

DFT_Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Output Analysis Build Build Initial Structure Method Select Method (Functional/Basis Set) Build->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Validation Validate Minimum (No Imaginary Frequencies) Freq->Validation Analysis Analyze Geometry & Properties Validation->Analysis

Caption: A general workflow for performing a DFT geometry optimization calculation.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Density Functional Theory (DFT)
State Solid (crystalline)SolutionGas phaseIn silico
Information Precise 3D structure, bond lengths/angles, packingConnectivity, conformation in solution, dynamicsMolecular weight, fragmentation patternsOptimized geometry, relative energies, predicted spectra
Strengths Unambiguous structure determinationProvides dynamic information, no need for crystals[11][12]High sensitivity, small sample amountPredictive power, can study unstable species
Limitations Requires single crystals, static picture[13][14]Lower resolution than SCXRD, complex spectraIndirect structural informationAccuracy depends on method, computationally expensive
Best For... Absolute configuration, solid-state packingConformational analysis in solutionMolecular weight confirmation, structural fragmentsPredicting stable conformers, complementing experimental data

Conclusion: A Synergistic Approach to Structural Elucidation

While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of 1,1-difluoro-3-isocyanatocyclobutane derivatives, a comprehensive understanding of these important molecules is best achieved through a synergistic application of multiple techniques. SCXRD provides the high-resolution static picture, NMR reveals the dynamic conformational behavior in solution, mass spectrometry confirms the molecular weight and key structural motifs, and DFT calculations offer a theoretical framework for interpreting and predicting molecular properties. By leveraging the strengths of each of these techniques, researchers in drug development and materials science can gain the detailed structural insights necessary to drive their discoveries forward.

References

  • Connecting with CADD: X-Ray Crystallography. Charles River Laboratories. (2024). [Link]

  • Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. PMC - NIH. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). [Link]

  • Conformational analysis via heteronuclear correlation NMR spectroscopy. American Chemical Society. (1989). [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. (2020). [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Comparison of NMR and X-ray crystallography. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • Identifying reactive intermediates by mass spectrometry. PMC - NIH. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. (2025). [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. (2019). [Link]

  • Reviews. [Link]

  • Reactive Intermediate Chemistry. Nimc. [Link]

  • Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]

  • 2D NMR Spectroscopy. PPTX - Slideshare. [Link]

  • Organic Structure Determination Using 2-D NMR Spectroscopy : a Problem-based Approach. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology - ACS Publications. (2025). [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017). [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education - ACS Publications. (2025). [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. (2023). [Link]

  • Crystal Growing Guide. Illinois State University. (2007). [Link]

  • A Practical Guide for Crystal Growth of van der Waals Layered Materials. ORNL. (2020). [Link]

  • Crystallography Open Database (COD). MatDaCs. [Link]

  • Crystallography Open Database (COD). NIF. [Link]

  • Guide for crystallization. [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. [Link]

  • X-ray data-enhanced computational method can determine crystal structures of multiphase materials. EurekAlert!. (2024). [Link]

  • Identifying reactive intermediates by mass spectrometry. ResearchGate. (2020). [Link]

  • Crystallography Open Database (COD). PubChem Data Source. (2026). [Link]

  • there are 79 entries in the selection. Crystallography Open Database: Search results. [Link]

  • X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions. ResearchGate. [Link]

  • How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan. YouTube. (2025). [Link]

  • Performing a Geometry Optimization: Part 1. YouTube. (2023). [Link]

  • CCDC 228474: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. (2004). [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds. UVic. [Link]

  • CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. (2022). [Link]

  • Mass spectrometry Fragmentation (Part 1). YouTube. (2021). [Link]

  • Geometry optimization. ORCA 6.0 TUTORIALS - FACCTs. [Link]

  • DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones Kamal Lochan Misra1, Nrusingha. Sciforum. [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... ResearchGate. [Link]

  • Common Challenges in Crystallization Processes. YouTube. (2025). [Link]

  • Stabilizing volatile liquid chemicals using co-crystallization. Request PDF - ResearchGate. (2025). [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. Request PDF - ResearchGate. (2025). [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination : 8,22,35-tris(4-carboxyphenyl)-1,4,12,15,18,26,31,39-octa-azapentacyclo[13.13.13.16,10.120,24.133,37]tetratetraconta-6(44),7,9,20(. KAUST Repository. [Link]

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comparing 1,1-difluoro-3-isocyanatocyclobutane with other bioorthogonal handles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,1-difluoro-3-isocyanatocyclobutane (and its critical bioorthogonal isomer, the isocyanide ) against standard bioorthogonal and bioconjugation handles.

Executive Summary: The Dual Nature of the Scaffold

Before evaluating performance, a critical distinction in nomenclature and chemical identity must be established. The term "1,1-difluoro-3-isocyanatocyclobutane" refers to a specific chemical scaffold that exists in two distinct functional forms used in chemical biology:

  • The Isocyanide (Isonitrile, -NC): A true bioorthogonal handle capable of reacting with tetrazines in live cells via [4+1] cycloaddition. The difluorocyclobutane core provides unique metabolic stability and conformational rigidity compared to flexible alkyl isocyanides.

  • The Isocyanate (-NCO): A covalent lysine-reactive probe used for bioconjugation and chemoproteomics. It is not bioorthogonal (it reacts with endogenous amines) but offers "tunable electrophilicity" superior to standard NHS esters for specific applications.

This guide focuses primarily on the Isocyanide as the bioorthogonal candidate, while also profiling the Isocyanate for its utility in covalent protein profiling.

Part 1: 1,1-Difluoro-3-isocyanocyclobutane (Isocyanide) as a Bioorthogonal Handle

Mechanism of Action: The [4+1] Cycloaddition

Unlike the standard Inverse Electron Demand Diels-Alder (IEDDA) reaction used by Trans-Cyclooctene (TCO), the isocyanide handle reacts with tetrazines via a [4+1] cycloaddition .[1]

  • Step 1: The isocyanide carbon (acting as a carbene equivalent) attacks the electron-deficient tetrazine ring.

  • Step 2: A cyclic intermediate forms, followed by the release of nitrogen gas (

    
    ).[1]
    
  • Step 3: The formation of a stable pyrazole-imine adduct.

The 1,1-difluoro-3-cyclobutyl scaffold is engineered to solve the two major flaws of aliphatic isocyanides: hydrolytic instability and toxicity . The electron-withdrawing fluorine atoms inductively stabilize the isocyanide carbon, preventing premature hydrolysis in the cellular environment, while the cyclobutane ring reduces steric bulk compared to tertiary butyl groups.

Comparative Analysis: Isocyanide vs. Alternatives
FeatureDifluoro-Isocyanide Azide (SPAAC) Trans-Cyclooctene (TCO) Aliphatic Isocyanide
Reaction Partner TetrazineDBCO / BCNTetrazineTetrazine
Reaction Rate (

)




Steric Size Small (Compact Ring)Very SmallLarge (Bulky Ring)Small (Linear)
Metabolic Stability High (Gem-difluoro effect)HighModerate (Isomerization risk)Low (P450 oxidation)
Cell Permeability Excellent (Lipophilic F atoms)GoodModerateGood
Bioorthogonality High (in absence of metals)HighHighModerate (can bind metals)

Key Insight: The Difluoro-Isocyanide is not the fastest handle (TCO wins there), but it is the "Goldilocks" of stability and size . It is small enough to minimize perturbation of the target protein (unlike TCO) but significantly more stable than linear alkyl isocyanides due to the gem-difluoro substitution blocking metabolic oxidation sites.

Part 2: 1,1-Difluoro-3-isocyanatocyclobutane (Isocyanate) as a Covalent Probe

When the functional group is an Isocyanate (-NCO) , the molecule functions as an electrophilic trap for Lysine residues.

  • Reactivity Tuning: Standard alkyl isocyanates are often too reactive, hydrolyzing in water before labeling the protein. The 1,1-difluoro group exerts an electron-withdrawing inductive effect (

    
    ) through the ring. This actually increases the electrophilicity of the carbonyl carbon, but the rigid cyclobutane ring sterically protects the nitrogen, creating a balance that favors reaction with the nucleophilic 
    
    
    
    -amine of Lysine over water.
  • Application: Used in Activity-Based Protein Profiling (ABPP) to map hyper-reactive lysines in the proteome.

Part 3: Experimental Protocols

Protocol A: Bioorthogonal Labeling (Isocyanide-Tetrazine)

For labeling a target protein expressed with an unnatural amino acid containing the difluoro-isocyanide handle.

  • Preparation: Dissolve the tetrazine-fluorophore probe (e.g., Tetrazine-TAMRA) in DMSO to 10 mM.

  • Incubation: Add the probe to the cell lysate or live cell media at a final concentration of 10-100 µM.

    • Note: Higher concentrations are required compared to TCO due to the slower

      
       of the [4+1] reaction.
      
  • Reaction: Incubate at 37°C for 2–4 hours .

    • Optimization: Unlike TCO (minutes), the isocyanide reaction requires hours. Do not shorten this step.

  • Washing: Wash cells 3x with PBS containing 1% BSA to remove excess probe.

  • Analysis: Analyze via Flow Cytometry or Confocal Microscopy.

Protocol B: Stability Assessment (Buffer vs. Lysate)

To validate the "Difluoro-Stability" claim.

  • Setup: Dilute 1,1-difluoro-3-isocyanocyclobutane (100 µM) in:

    • PBS (pH 7.4)

    • Cell Lysate (1 mg/mL protein)

  • Timepoints: Aliquot at 0, 1, 4, 12, and 24 hours.

  • Quench/Derivatize: Add excess Benzylamine (reacts with any remaining isocyanate) or Tetrazine (reacts with remaining isocyanide).

  • Quantification: Analyze via LC-MS.

    • Success Metric: >80% intact reagent after 4 hours indicates superior stability suitable for intracellular labeling.

Part 4: Visualizing the Mechanism

The following diagram illustrates the divergent pathways of the Isocyanide (Bioorthogonal) and Isocyanate (Bioconjugation) derivatives.

G cluster_0 Bioorthogonal Pathway cluster_1 Covalent Profiling Pathway Core 1,1-Difluoro-3-substituted Cyclobutane Scaffold IsoCN Isocyanide (-NC) (Bioorthogonal Handle) Core->IsoCN Isomer A IsoNCO Isocyanate (-NCO) (Covalent Probe) Core->IsoNCO Isomer B Prod1 [4+1] Cycloadduct (Stable Pyrazole) IsoCN->Prod1 + Tetrazine (Live Cell Compatible) Prod2 Urea Linkage (Protein Conjugate) IsoNCO->Prod2 + Lysine (Bioconjugation) Tetrazine Tetrazine Probe Tetrazine->Prod1 Lysine Lysine Residue (Protein-NH2) Lysine->Prod2

Caption: Divergent utility of the difluorocyclobutane scaffold. The Isocyanide (Green) enables bioorthogonal ligation, while the Isocyanate (Red) facilitates direct protein conjugation.

References

  • Isocyanide-Tetrazine Ligation

    • Stockmann, H., et al. (2011). "Exploring isonitrile-tetrazine chemistry for bioorthogonal labelling." Organic & Biomolecular Chemistry. Link

    • Context: Establishes the baseline kinetics and mechanism for the [4+1] cycloaddition used by isocyanide handles.
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Context: Explains the "gem-difluoro effect" on ring conformation and metabolic stability, justifying the design of the difluorocyclobutane scaffold.
  • Isocyanates in Proteomics

    • Matthews, M. L., et al. (2017). "Chemoproteomic profiling and discovery of protein electrophiles in human cells." Nature Chemistry. Link

    • Context: Validates the use of "tunable" electrophiles like isocyanates for mapping reactive lysines in complex proteomes.
  • Bioorthogonal Chemistry Overview

    • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

    • Context: The foundational text for defining the criteria (stability, rate, orthogonality) against which the difluoro-handle is measured.

Sources

effect of gem-difluoro substitution on cyclobutane ring conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Conformational Impact of Gem-Difluoro Substitution on the Cyclobutane Ring

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount. The cyclobutane ring, a four-membered carbocycle, presents a unique conformational landscape governed by a delicate balance of angle and torsional strain.[1][2] Its prevalence in bioactive molecules makes a thorough understanding of its substituted derivatives essential.[3][4] This guide provides a detailed comparison of the conformational properties of the parent cyclobutane ring and its gem-difluorinated analogue, a substitution pattern increasingly employed to modulate physicochemical properties in drug design.[5][6][7]

The Puckered World of Unsubstituted Cyclobutane

Contrary to a simple square representation, the cyclobutane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside the inherent angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[8][9] To alleviate this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation.[2][8] This puckering comes at a slight cost of increased angle strain, as the C-C-C angles decrease to about 88°, but the overall energy of the molecule is lowered.[8]

The molecule exists as a dynamic equilibrium between two identical puckered conformations, rapidly interconverting through a higher-energy planar transition state. The energy barrier for this ring inversion is very low, approximately 1.45 kcal/mol.[9] The degree of puckering is defined by a puckering angle (typically around 25-35°), which is the angle one carbon makes with the plane of the other three.[1][8]

G cluster_puckered1 Puckered Conformer 1 cluster_planar Planar Transition State (Higher Energy) cluster_puckered2 Puckered Conformer 2 p1 C1-C2 /   \nC4---C3 planar C1--C2 |    | C4--C3 p1->planar ΔG‡ ≈ 1.45 kcal/mol p2 C1---C2   / C4-C3 planar->p2

Caption: Ring inversion of unsubstituted cyclobutane via a planar transition state.

The Gem-Difluoro Effect: An Electronic and Steric Perturbation

Introducing two fluorine atoms onto the same carbon atom (geminal substitution) dramatically alters the ring's properties. Fluorine is the most electronegative element, and the two C-F bonds create a powerful local dipole moment. This introduction has profound consequences for the ring's preferred conformation, driven by a new set of electronic and steric considerations.

The primary driving force for conformational change is the molecule's attempt to minimize electrostatic repulsion and stabilize charge-dipole interactions.[7][10] The highly polarized C-F bonds influence the entire electronic structure of the ring. Computational and experimental studies on various fluorinated cycloalkanes confirm that fluorine substitution significantly impacts conformational preferences.[7][11] In gem-difluorocyclobutane, the molecule will pucker to an extent that optimally balances the relief of torsional strain with the minimization of dipole-dipole interactions. While fluorine atoms are relatively small, their geminal placement also introduces steric factors that contribute to the conformational preference.[10]

G node_unsub Unsubstituted Cyclobutane Puckered Conformation Low Inversion Barrier Non-polar node_sub Gem-Difluoro Cyclobutane Altered Puckering Angle Increased Inversion Barrier Highly Polar node_unsub->node_sub gem-difluoro substitution node_effect Electronic Effects (Dipole Moment) Steric Effects node_effect:f0->node_sub Influences puckering node_effect:f1->node_sub Influences puckering

Caption: Factors influencing the conformation of gem-difluorocyclobutane.

Comparative Data: Unsubstituted vs. Gem-Difluorocyclobutane

The following table summarizes the key conformational parameters. While exact values for 1,1-difluorocyclobutane require specific computational or experimental studies, the data presented are based on established principles and data from analogous substituted cyclobutanes found in the literature.[12][13][14]

ParameterUnsubstituted CyclobutaneGem-Difluorocyclobutane (Predicted)Rationale for Change
Puckering Angle (γ) ~25-35°[2][8]Likely increasedTo minimize dipole-dipole and steric interactions of the CF₂ group with ring hydrogens.
Barrier to Inversion (ΔG‡) ~1.45 kcal/mol[9]Significantly higherThe bulky and highly polar CF₂ group must pass through an energetically unfavorable planar state.
C-C Bond Lengths ~1.548 ÅC-CF₂ bonds may be slightly longerSteric repulsion and electronic effects can influence bond lengths.[15]
Dipole Moment 0 D> 2.5 DThe two highly polar C-F bonds create a strong molecular dipole.

Experimental Protocols for Conformational Analysis

Determining the precise conformation and dynamic behavior of these rings requires sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the structure and dynamics of molecules in solution.[16] For fluorinated cyclobutanes, both ¹H and ¹⁹F NMR are indispensable.

Core Principle: The key to conformational analysis by NMR lies in measuring the coupling constants (J-values) between nuclei. The magnitude of three-bond couplings (e.g., ³JHH and ³JHF) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[16] By measuring these couplings, one can deduce the ring's puckering and the preferred orientation of substituents.

Experimental Workflow: Variable Temperature (VT) NMR

Variable Temperature NMR is used to measure the energy barrier of dynamic processes like ring inversion.[17][18]

  • Sample Preparation: Dissolve a high-purity sample of the gem-difluorocyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that will remain liquid over the desired temperature range.

  • Initial Spectrum Acquisition: Acquire a standard ¹H and ¹⁹F NMR spectrum at room temperature.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring inversion slows.

  • Coalescence and Decoalescence: At a specific temperature, known as the coalescence temperature (Tc), signals from the two interconverting conformers will broaden and merge into a single peak. Below Tc, the inversion is slow enough on the NMR timescale that separate signals for the axial and equatorial protons/fluorines of the distinct conformers can be observed.

  • Data Analysis: Using the Eyring equation and the line-shape analysis of the spectra at different temperatures, the free energy of activation (ΔG‡), which represents the barrier to ring inversion, can be calculated.

X-ray Crystallography

This technique provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state, yielding precise bond lengths, bond angles, and puckering parameters.[13][15]

Core Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. The compound must be slowly precipitated from a solution to form a single, defect-free crystal of sufficient size (typically 0.1-0.5 mm). Common methods include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction images are collected from different orientations.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. Specialized software is then used to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[16]

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synth Synthesize gem-Difluorocyclobutane Derivative nmr Solution-State Analysis: Variable Temperature NMR synth->nmr xray Solid-State Analysis: X-ray Crystallography synth->xray nmr_data Calculate: - Coupling Constants (J) - Inversion Barrier (ΔG‡) nmr->nmr_data xray_data Determine: - Puckering Angle (γ) - Bond Lengths/Angles xray->xray_data

Caption: Workflow for synthesis and conformational analysis of cyclobutanes.

Synthetic Routes to Gem-Difluorocyclobutanes

Access to these valuable building blocks is crucial for their application. Several synthetic strategies have been developed.

  • From Ketones: A common approach involves the reaction of a cyclobutanone precursor with a deoxofluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Organolanthanum Reagents: For more complex, substituted systems, the addition of organolithium or Grignard reagents to 3,3-difluorocyclobutanone is often problematic. The use of organolanthanum reagents has been shown to be crucial for achieving these additions without undesired side reactions.[3][5][19]

  • Fluorination of Carboxylic Acids: The reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) is an effective method for producing 1-trifluoromethyl-cyclobutanes, a related and important class of compounds.[13][14]

  • Ring Expansion: Transition-metal-free thermal ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones can efficiently produce gem-difluorinated cyclobutenes.[20]

Conclusion

The gem-difluoro substitution on a cyclobutane ring is far from a minor perturbation. It fundamentally alters the conformational landscape by introducing strong electronic and steric effects. This leads to a probable increase in the ring's puckering angle and a significantly higher barrier to ring inversion compared to the unsubstituted parent molecule. For drug development professionals, these changes are critical, as they can pre-organize a molecule into a specific conformation, potentially enhancing binding affinity to a biological target and improving metabolic stability. A thorough analysis using a combination of NMR spectroscopy and X-ray crystallography is essential to fully characterize these effects and harness them for rational molecular design.

References

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.[1]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link][8]

  • The Journal of Organic Chemistry. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. [Link][3]

  • PubMed. (2025, July 25). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link][5]

  • Organic Letters. (2021, April 1). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. ACS Publications. [Link][4]

  • ChemRxiv. (2025, May 15). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. [Link][6]

  • ResearchGate. (2026, February 12). Synthesis of gem -Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF. [Link][19]

  • Slideshare. (n.d.). Conformational analysis | PDF. [Link][9]

  • The Journal of Organic Chemistry. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link][12]

  • Lumen Learning. (n.d.). Conformers of Cycloalkanes | MCC Organic Chemistry. [Link][2]

  • PubMed. (2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link][21]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. [Link][17]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature1. [Link][22]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF. [Link][18]

  • JACS Au. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link][13][14]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the.... [Link][15]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated alicyclic systems. The... | Download Scientific Diagram. [Link][7]

  • ACS Publications. (2018, January 30). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. [Link][10]

  • Beilstein Journals. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link][11]

  • Organic Chemistry Portal. (n.d.). Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. [Link][20]

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Beyond Bioisosterism: The Strategic Advantage of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Fluorinated Building Blocks in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Fluorine Effect"

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for molecular editing.[1] While often categorized as a bioisostere of hydrogen due to similar van der Waals radii (1.47 Å vs. 1.20 Å), fluorine’s extreme electronegativity (3.98 Pauling scale) creates a unique "steric mimic, electronic alien" paradigm.

This guide objectively compares fluorinated building blocks against non-fluorinated alternatives (Hydrogen, Methyl, Chlorine), supported by experimental data on metabolic stability, physicochemical tuning (pKa/LogP), and binding affinity.

Comparative Analysis: Fluorine vs. Alternatives

A. Metabolic Stability: The C-F Shield

The primary advantage of fluorination is the mitigation of oxidative metabolism, particularly cytochrome P450 (CYP450) mediated hydroxylation.[2]

Mechanism: CYP450 enzymes typically abstract a hydrogen atom or transfer oxygen to electron-rich sites. The C-F bond is the strongest single bond in organic chemistry, rendering the site inert to oxidative cleavage.[2] Furthermore, the strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack by the high-valent iron-oxo species of CYP450.

Data Comparison: Bond Energy & Stability

ParameterC-H Bond (Reference)C-F Bond (Fluorinated)C-Cl Bond (Alternative)Impact on Drug Design
Bond Dissociation Energy ~98 kcal/mol~116 kcal/mol~81 kcal/molC-F is thermodynamically resistant to metabolic cleavage.
Bond Length 1.09 Å1.35 Å1.77 ÅF fits in H-pockets; Cl is often too bulky.
Metabolic Clearance (CLint) High (Vulnerable site)Low (Blocked site)Medium (Steric block only)F extends half-life (

) significantly.

Case Evidence: In the development of Ezetimibe (cholesterol absorption inhibitor), initial non-fluorinated analogs suffered from rapid metabolism via aromatic hydroxylation. Introduction of fluorine at the para-position blocked this "soft spot," increasing metabolic stability and contributing to a 50-fold increase in potency in vivo.

B. Physicochemical Tuning: pKa and Lipophilicity

Fluorine allows for the orthogonal modulation of lipophilicity (LogP) and acidity (pKa) without changing the molecular skeleton.

1. pKa Modulation (Acidity/Basicity) Fluorine’s inductive effect (


) lowers the pKa of neighboring functional groups.[3]
  • Amines: Reduces basicity, improving membrane permeability (less ionized at physiological pH) and reducing hERG channel liability.

  • Acids: Increases acidity, stabilizing the conjugate base.[3]

2. Lipophilicity (LogP/LogD) Contrary to the intuition that "polar" atoms reduce lipophilicity, aromatic fluorination typically increases LogP because the tight hold on electrons reduces the polarizability of the C-F bond compared to C-H.

Experimental Data: Effect of Substituents on Benzoic Acid & Benzene

Substituent (R)

pKa (Benzoic Acid)

LogP (Benzene)
Electronic Effect (

)
-H 0.00 (Ref)0.00 (Ref)0.00
-F -0.27 (More Acidic)+0.14 (More Lipophilic)+0.06
-Cl -0.37+0.71+0.23
-CF3 -1.20+1.16+0.54
-CH3 +0.17 (Less Acidic)+0.56-0.17

Insight: Substituting -H with -F allows a subtle increase in lipophilicity (+0.[4]14) to improve membrane penetration, whereas -Cl or -CH3 causes a much larger jump (+0.56 to +0.71), potentially leading to solubility issues.

C. Binding Affinity: Multipole Interactions

Fluorine can engage in orthogonal multipole interactions that Hydrogen cannot.

  • C-F···C=O Interactions: The fluorine atom can act as a weak acceptor in specific geometries.

  • Hydrophobic Collapse: Perfluorinated groups (e.g., -CF3) occupy hydrophobic pockets more efficiently than alkyl groups due to their larger volume and hydrophobicity ("Polar Hydrophobicity").

Visualization: Strategic Decision Pathways

Diagram 1: The "Fluorine Scan" Decision Tree

This logic flow guides the medicinal chemist on where to introduce fluorine based on the specific liability of the lead compound.

FluorineStrategy Start Lead Compound Liability? Metabolic High Metabolic Clearance (Short t1/2) Start->Metabolic Permeability Low Membrane Permeability (High Basicity) Start->Permeability Potency Low Potency (Weak Binding) Start->Potency Action_Block Block Metabolic 'Soft Spot' (Replace H with F) Metabolic->Action_Block Aromatic/Aliphatic Oxidation Action_pKa Modulate pKa (Add F adjacent to Amine) Permeability->Action_pKa Reduce Ionization Action_Conf Conformational Lock (Gauche Effect) Potency->Action_Conf Flexible Linker Action_Hydro Fill Hydrophobic Pocket (Replace -CH3 with -CF3) Potency->Action_Hydro Vacant Pocket Result_Stable Result: Blocked Oxidation (Increased Stability) Action_Block->Result_Stable Result_Perm Result: Lower pKa (Increased Permeability) Action_pKa->Result_Perm Result_Bind Result: Pre-organized State (Entropy Benefit) Action_Conf->Result_Bind Action_Hydro->Result_Bind

Caption: Strategic workflow for implementing fluorine substitutions to address specific ADME/Tox and potency liabilities.

Experimental Protocol: The "Fluorine Scan" Workflow

This protocol describes a self-validating system for evaluating the impact of fluorine substitution on a lead series.

Phase 1: Identification of Metabolic Soft Spots

Objective: Determine where the molecule is being oxidized to target fluorination sites.

  • Incubation: Incubate Lead Compound (1 µM) with human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (high resolution).

  • Metabolite ID: Use mass defect filtering to identify +16 Da (hydroxylation) peaks.

    • Validation Check: If the +16 Da peak disappears in the absence of NADPH, it is P450-mediated.

Phase 2: Synthesis & Comparative Evaluation

Objective: Synthesize the F-analog and validate the improvement.

  • Synthesis: Employ late-stage fluorination (e.g., using Selectfluor for electrophilic F or DAST for deoxyfluorination) to generate the specific regioisomer corresponding to the soft spot identified in Phase 1.

  • Head-to-Head Assay: Run the H-parent and F-analog side-by-side in the HLM stability assay.

  • Calculation: Calculate Intrinsic Clearance (

    
    ).
    
    
    
    
  • Success Criteria: A >2-fold reduction in

    
     confirms the "Fluorine Effect."
    

Mechanism Visualization: Metabolic Blocking

Diagram 2: P450 Oxidation Blockade

This diagram illustrates why the C-F bond resists the catalytic cycle of Cytochrome P450 compared to C-H.

MetabolicBlocking IronOxo P450 Compound I (Fe=O)3+ Substrate_H Substrate (C-H) Electron Rich IronOxo->Substrate_H Attacks Substrate_F Substrate (C-F) Electron Deficient IronOxo->Substrate_F Repelled Transition_H H-Abstraction (Low Barrier) Substrate_H->Transition_H 98 kcal/mol Transition_F F-Abstraction (Impossible Barrier) Substrate_F->Transition_F 116 kcal/mol (Blocked) Product_Stable No Reaction Stable Drug Substrate_F->Product_Stable Persists Product_OH Metabolite (C-OH) Cleared Transition_H->Product_OH

Caption: Mechanistic comparison of P450 oxidative attack on C-H vs. C-F bonds. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hähler, T., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

A Comprehensive Guide to the Comparative Stability of Urea and Thiourea Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between incorporating a urea or a thiourea moiety into a molecule can have profound implications for its stability and, consequently, its efficacy and shelf-life. This guide provides an in-depth, objective comparison of the stability of urea and thiourea derivatives, grounded in fundamental chemical principles and supported by experimental data. We will explore the intrinsic differences that govern their reactivity and provide practical, detailed protocols for evaluating their stability in a laboratory setting.

The Fundamental Dichotomy: Understanding the Inherent Stability of Urea vs. Thiourea

The stability of a molecule is intrinsically linked to the strength of its chemical bonds and its electronic properties. The key to understanding the differing stabilities of urea and thiourea derivatives lies in the fundamental differences between the carbon-oxygen (C=O) and carbon-sulfur (C=S) double bonds.

Bond Energy: The Cornerstone of Stability

The C=O bond in a urea is significantly stronger than the C=S bond in a thiourea. Calculated bond dissociation energies reveal that a C=O bond is stronger than a C=S bond by approximately 40-50 kcal/mol[1][2]. This substantial difference in bond energy is a primary determinant of their relative stability, with the urea moiety being inherently more robust.

Resonance and Electronic Effects

Both urea and thiourea exhibit resonance, which contributes to their stability. The lone pairs on the nitrogen atoms can be delocalized onto the carbonyl/thiocarbonyl group.

Diagram: Resonance Structures of Urea and Thiourea

Caption: Resonance contributors of urea and thiourea.

The electronegativity of oxygen (3.44) is significantly higher than that of sulfur (2.58). This difference influences the degree of resonance stabilization. The C=O bond has a more ionic character, while the C=S bond is more covalent. The greater polarization of the C=S bond and the larger size of the sulfur atom make the thiourea group more susceptible to nucleophilic attack and oxidation.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and demonstrate the stability-indicating nature of analytical methods. Here, we compare the stability of urea and thiourea derivatives under common stress conditions.

Hydrolytic Stability

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a common degradation pathway for many functional groups.

  • Urea Derivatives: Generally, ureas are relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, they can hydrolyze to form an amine and carbamic acid, which further decomposes to another amine and carbon dioxide.

  • Thiourea Derivatives: Thioureas are more susceptible to hydrolysis than their urea counterparts, particularly under acidic or basic conditions. Hydrolysis can lead to the formation of amines, thiols, and cyanamide derivatives.

A striking example of the difference in hydrolytic stability is observed in enzymatic hydrolysis. Jack bean urease catalyzes the hydrolysis of thiourea at a rate that is approximately 3 x 10⁸ times slower than that of urea[3]. This demonstrates the profound impact of the sulfur-for-oxygen substitution on enzymatic recognition and catalysis.

Diagram: General Hydrolysis Pathways

Hydrolysis cluster_urea Urea Hydrolysis cluster_thiourea Thiourea Hydrolysis Urea R-NH-(C=O)-NH-R' CarbamicAcid R-NH₂ + [HO-(C=O)-NH-R'] (Carbamic Acid Intermediate) Urea->CarbamicAcid H₂O (Acid/Base) UreaProducts R-NH₂ + R'-NH₂ + CO₂ CarbamicAcid->UreaProducts Decarboxylation Thiourea R-NH-(C=S)-NH-R' ThioureaProducts R-NH₂ + R'-NCS + H₂S (and other products) Thiourea->ThioureaProducts H₂O (Acid/Base) Oxidation Thiourea R-NH-(C=S)-NH-R' Sulfine R-NH-(C=SO)-NH-R' (Thiourea S-oxide) Thiourea->Sulfine [O] Sulfene R-NH-(C=SO₂)-NH-R' (Thiourea S,S-dioxide) Sulfine->Sulfene [O] Urea R-NH-(C=O)-NH-R' Sulfene->Urea [O], H₂O Sulfate SO₄²⁻ Sulfene->Sulfate [O], H₂O

Caption: Simplified oxidative degradation pathway of thiourea derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) has shown that, in general, compounds containing a urea group are more thermally stable than their thiourea analogs. The decomposition of urea typically occurs at higher temperatures compared to the corresponding thiourea. For instance, a study on urea-thiourea mixed crystals showed that the initial decomposition stage corresponds to urea, followed by the decomposition of thiourea at a higher temperature in the mixed crystal, though pure thiourea generally decomposes at a lower temperature than pure urea.[2] The thermal decomposition of urea can lead to the formation of biuret and cyanuric acid,[4] while thiourea decomposition can produce species like hydrogen sulfide and cyanamide.

Photostability

While specific comparative photostability data for a pair of urea and thiourea analogs is not abundant in the literature, the general principles of photochemistry suggest that the C=S bond in thioureas, being weaker and having a lower excitation energy than the C=O bond, may be more prone to photolytic cleavage. However, the overall photostability of a molecule is highly dependent on its entire chromophoric system. It is crucial to conduct specific photostability studies on any new compound intended for pharmaceutical use.

Experimental Protocols for Comparative Stability Assessment

To empirically determine the comparative stability of urea and thiourea derivatives, a well-designed forced degradation study coupled with a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of degradation products.

General Workflow for a Comparative Forced Degradation Study

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Solutions Prepare stock solutions of Urea and Thiourea analogs Expose_Samples Expose solutions to stress conditions Prep_Solutions->Expose_Samples Stress_Conditions Define stress conditions: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 80°C) - Photolytic (ICH Q1B) Stress_Conditions->Expose_Samples Time_Points Sample at defined time points (e.g., 0, 2, 4, 8, 24 hours) Expose_Samples->Time_Points Neutralize_Quench Neutralize/Quench reactions Time_Points->Neutralize_Quench HPLC_Analysis Analyze samples by Stability-Indicating HPLC-UV Neutralize_Quench->HPLC_Analysis LCMS_Analysis Identify degradation products by LC-MS/MS Neutralize_Quench->LCMS_Analysis Quantify Quantify parent drug loss and degradant formation HPLC_Analysis->Quantify Pathway Propose degradation pathways LCMS_Analysis->Pathway Compare Compare degradation profiles of Urea vs. Thiourea Quantify->Compare Pathway->Compare

Caption: General workflow for a comparative forced degradation study.

Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for a pair of N,N'-diphenylurea and N,N'-diphenylthiourea analogs. Method development and validation are crucial for each specific pair of compounds.

Objective: To separate and quantify the parent urea and thiourea compounds from their potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where both compounds and their expected degradants have significant absorbance (e.g., 254 nm, or use PDA to identify optimal wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare stock solutions of the urea and thiourea analogs in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For forced degradation studies, dilute the stock solution with the respective stress medium (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base stressed samples), and dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Filter all samples through a 0.45 µm syringe filter before injection.

Protocol: LC-MS/MS for Degradation Product Identification

Objective: To identify the molecular weights and fragmentation patterns of the degradation products to elucidate their structures.

Instrumentation:

  • LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Use the same or a similar UHPLC method as the HPLC-UV method, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium formate as additives instead of non-volatile buffers like phosphate).

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize the detection of various degradants.

  • Scan Mode:

    • Full Scan (MS1): To determine the molecular weights of the parent compounds and their degradation products.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of the parent compounds and the observed degradants for structural elucidation.

  • Sample Preparation: Prepare samples as described for the HPLC-UV analysis.

Case Studies in Drug Development

The choice between a urea and a thiourea can significantly impact the pharmacological and toxicological profile of a drug candidate.

  • Enhanced Biological Activity of Thioureas: In many cases, thiourea derivatives have been found to exhibit more potent biological activity compared to their urea counterparts. For example, in the field of urease inhibitors, thiourea analogs often show superior potency due to the ability of the sulfur atom to form strong coordination bonds with the nickel ions in the enzyme's active site.[5]

  • Toxicity Considerations: A critical trade-off for the potentially enhanced activity of thioureas is their often-greater toxicity. Thiourea and its derivatives have been associated with potential carcinogenicity and reproductive hazards.[5] Therefore, a thorough toxicological assessment is imperative during the development of any thiourea-based drug candidate.

  • Sorafenib and Regorafenib: Both sorafenib and regorafenib are multi-kinase inhibitors approved for cancer treatment and belong to the bi-aryl urea class of drugs. While not a direct urea vs. thiourea comparison, the subtle structural difference (a fluorine atom in regorafenib) leads to a wider kinase inhibitory profile. This highlights how small molecular changes can significantly impact biological activity, a principle that applies to the urea/thiourea substitution.

Conclusion and Recommendations

The decision to use a urea or a thiourea derivative in a lead compound requires a careful and objective evaluation of their respective stability profiles.

Summary of Comparative Stability:

FeatureUrea DerivativesThiourea Derivatives
C=X Bond Strength High (Stronger C=O bond)Lower (Weaker C=S bond)
Hydrolytic Stability Generally stable, hydrolyzes under strong acid/baseMore susceptible to hydrolysis
Oxidative Stability Generally stableProne to oxidation at the sulfur atom
Thermal Stability Generally more stableGenerally less stable
Inherent Reactivity LowerHigher

Recommendations for Researchers:

  • Initial Assessment: Based on the fundamental principles outlined, urea derivatives should be considered the more stable option by default.

  • Rationale for Thiourea: The use of a thiourea should be justified by a significant improvement in biological activity that outweighs the potential stability and toxicity concerns.

  • Thorough Experimental Validation: Regardless of the chosen moiety, comprehensive forced degradation studies are essential to understand the stability profile of the specific derivative.

  • Formulation and Storage: For thiourea-containing compounds, special attention must be paid to formulation strategies that protect against oxidation and hydrolysis. This may include the use of antioxidants, control of pH, and storage under an inert atmosphere.

By understanding the intrinsic chemical differences and conducting rigorous experimental evaluations, researchers can make informed decisions in the design and development of stable and effective new chemical entities.

References

  • Gao, Q., Liu, B., Li, L., & Wang, J. (2007). Oxidation and decomposition kinetics of thiourea oxides. The Journal of Physical Chemistry A, 111(5), 872-877. [Link]

  • Hadad, C. M., & Cioslowski, J. (1998). C−O and C−S Bonds: Stability, Bond Dissociation Energies, and Resonance Stabilization. The Journal of Organic Chemistry, 63(24), 8873-8881. [Link]

  • Lopreore, C., & Byers, L. D. (1998). The urease-catalyzed hydrolysis of thiourea and thioacetamide. Archives of Biochemistry and Biophysics, 349(2), 299-303. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). The kinetics and mechanism of the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide. Journal of the Chemical Society (Resumed), 2000-2006. [Link]

  • de la Lastra, J. M., Amer, M., & Plou, F. J. (2010). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 102(2), 585-593. [Link]

  • Mishra, D., & Panda, P. K. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of the Indian Chemical Society, 88(1), 1-16. [Link]

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 12(7), 1046–1064. [Link]

  • Gao, Q., Wang, J., & Li, L. (2008). Simultaneous tracking of sulfur species in the oxidation of thiourea by hydrogen peroxide. The Journal of Physical Chemistry A, 112(26), 5771-5773. [Link]

  • Zhang, Y., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1821. [Link]

  • Manivannan, S., & Dhanasekaran, P. (2007). Thermal, UV and FTIR Spectroscopic Studies of Urea-Thiourea Mixed Crystal. Asian Journal of Chemistry, 19(6), 4451. [Link]

  • Bakthavatsalam, R., S., S., & K., S. (2019). Reaction Rate Constants for Urea Transformation under Flooded Conditions Using Open Static Chamber Method. Chemical Science Review and Letters, 8(30), 250-256. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 721-739. [Link]

  • Gao, Q., Liu, B., Li, L., & Wang, J. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 109(32), 15467-15473. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,1-Difluoro-3-isocyanatocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,1-Difluoro-3-isocyanatocyclobutane (CAS No. 1355328-31-2). As a valued professional in the research and drug development community, your safety is paramount. This guide moves beyond simple instructions to explain the chemical principles that underpin these essential procedures, ensuring a deep understanding and fostering a culture of safety within your laboratory.

The primary hazard associated with this molecule stems from its isocyanate (-N=C=O) functional group. Isocyanates are highly reactive electrophiles, known for their toxicity and potent respiratory sensitization capabilities.[1][2][3] The core principle of safe disposal is therefore unambiguous: active isocyanates must be fully neutralized before they are collected for waste disposal. This guide details the protocols to achieve this neutralization safely and effectively.

Part 1: Hazard Profile and Core Safety Principles

1,1-Difluoro-3-isocyanatocyclobutane is classified as a hazardous substance, with acute toxicity if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[4] The isocyanate group reacts exothermically and vigorously with nucleophiles, most notably water, alcohols, and amines.[1][5] An uncontrolled reaction with water, for example, can rapidly produce carbon dioxide (CO2) gas, leading to a dangerous pressure buildup in a sealed container.[3][6]

Therefore, all handling and disposal procedures are designed around two principles:

  • Containment and Isolation: All work must be performed within a certified chemical fume hood to contain toxic vapors and potential splashes.

  • Controlled Neutralization: The reactive isocyanate must be converted into a more stable derivative (typically a urea or carbamate) through a controlled chemical reaction before final disposal.

Hazard Category Description Primary Precaution
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331).[4]Use appropriate Personal Protective Equipment (PPE) and work exclusively in a chemical fume hood.
Respiratory Sensitization Isocyanates are known sensitizers.[1][2] Initial exposure can lead to severe, asthma-like reactions upon subsequent, even minimal, exposures.[2]Minimize all inhalation exposure through engineering controls and, if necessary, respiratory protection.
High Reactivity Reacts vigorously with water, alcohols, amines, and strong bases, often generating heat and gas.[1][3]Add waste isocyanate slowly to the neutralization solution. Never add water or other reagents to bulk isocyanate waste. Keep containers vented during neutralization.
Suspected Mutagen Suspected of causing genetic defects (H341).[4]Avoid all direct contact and environmental release.

Part 2: Pre-Disposal Checklist: PPE and Materials

Before beginning any disposal procedure, ensure all necessary safety equipment and materials are readily available.

Personal Protective Equipment (PPE)
Equipment Specification Rationale
Eye/Face Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes of both the isocyanate and the neutralization solution.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or laminate). Double-gloving is recommended.Nitrile gloves offer limited protection; change immediately upon contamination.[7]
Body Protection A chemical-resistant apron over a flame-retardant lab coat.Provides a barrier against accidental spills.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.
Respiratory Protection Work must be conducted in a fume hood.[8] For spills outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.Isocyanates are potent respiratory hazards.[2][9]
Required Materials & Reagents
  • Designated hazardous waste container (HDPE or plastic-coated glass).

  • Inert absorbent material (e.g., vermiculite, dry sand, or clay-based absorbent). Do not use combustible materials like sawdust. [3][6]

  • Two prepared neutralization solutions (see formulations below).

  • Stir plate and magnetic stir bar.

  • Beakers or flasks large enough to accommodate the reaction volume plus foaming.

  • Hazardous waste labels.

Neutralization Solution Formulations

Choose one of the following solutions for the neutralization protocol. Prepare fresh.

Solution Name Formulation Notes
Sodium Carbonate Solution • 5-10% Sodium Carbonate (Na₂CO₃) • 0.5% Liquid Detergent • 89.5-94.5% WaterPreferred for general use. The detergent helps emulsify the organic isocyanate in the aqueous solution.[3][6]
Ammonia Solution • 3-8% Concentrated Ammonia (NH₄OH) • 0.5% Liquid Detergent • 91.5-96.5% WaterHighly effective but requires excellent ventilation due to ammonia vapors.[6]

Part 3: Experimental Disposal Protocols

The following step-by-step methodologies provide a validated system for neutralizing and disposing of 1,1-Difluoro-3-isocyanatocyclobutane and associated waste.

Protocol A: Disposal of Unused or Waste Liquid

This protocol is for the bulk neutralization of unwanted 1,1-Difluoro-3-isocyanatocyclobutane.

  • Prepare Workspace: Ensure the chemical fume hood is clean, operational, and free of incompatible materials.

  • Prepare Neutralization: Place a beaker containing one of the neutralization solutions (Table 3) on a stir plate within the fume hood. The volume of the neutralization solution should be at least 10 times the volume of the isocyanate waste.

  • Initiate Stirring: Begin stirring the neutralization solution at a moderate speed to create a vortex.

  • Slow Addition of Isocyanate: Using a pipette or dropping funnel, add the isocyanate waste to the vortex of the stirring neutralization solution very slowly. This is the most critical step. A rapid addition can cause a dangerous exothermic reaction and excessive gas evolution.

  • Observe and Control: Monitor the reaction for signs of excessive heat or foaming. If the reaction becomes too vigorous, immediately stop the addition and wait for it to subside.

  • React to Completion: Once all the isocyanate has been added, cover the beaker loosely (e.g., with a watch glass or perforated paraffin film) to prevent splashes while allowing gas to vent.[3][6]

  • Allow Sufficient Time: Let the mixture stir for a minimum of 4 hours, though allowing it to stand overnight is preferred to ensure complete reaction.

  • Final Packaging: Transfer the neutralized solution to a designated hazardous waste container. Label the container clearly with its contents (e.g., "Neutralized 1,1-Difluoro-3-isocyanatocyclobutane waste in aqueous sodium carbonate solution").

  • Arrange for Disposal: Dispose of the container through your institution's Environmental Health and Safety (EHS) department in accordance with all federal, state, and local regulations.[10][11]

Protocol B: Decontamination of Empty Containers and Labware

Empty containers that once held 1,1-Difluoro-3-isocyanatocyclobutane must be decontaminated before disposal.

  • Initial Rinse: In a fume hood, rinse the container three times with a small amount of a compatible, non-reactive organic solvent (e.g., toluene or acetone). Collect these rinses and treat them as bulk liquid waste using Protocol A.

  • Decontamination: Fill the container to about 10% of its volume with a neutralization solution. Cap loosely and swirl to coat all interior surfaces.

  • Reaction Time: Let the container sit with the neutralization solution for at least 24 hours in a fume hood, ensuring the cap remains loose to allow for venting.[3]

  • Final Disposal: Dispose of the neutralization solution as hazardous waste. The container can now be managed according to your institution's policy for decontaminated chemical containers. Some regulations may require the container to be punctured to prevent reuse.[10]

Part 4: Visualization of Workflows

To ensure clarity and rapid comprehension, the key decision-making and response workflows are presented below as diagrams.

DisposalDecisionWorkflow start Identify Isocyanate Waste waste_type What type of waste? start->waste_type liquid_waste Liquid Waste / Unused Reagent waste_type->liquid_waste Liquid solid_waste Contaminated Solids (e.g., gloves, wipes, absorbent) waste_type->solid_waste Solid empty_container Empty Reagent Container waste_type->empty_container Container protocol_a Execute Protocol A: Bulk Neutralization liquid_waste->protocol_a collect_solids Place directly into a labeled hazardous waste bag/container solid_waste->collect_solids protocol_b Execute Protocol B: Container Decontamination empty_container->protocol_b package Package Neutralized Waste in Labeled Container protocol_a->package protocol_b->package ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solids->ehs_pickup package->ehs_pickup SpillResponseProtocol spill Spill Discovered (Inside Fume Hood) alert Alert personnel in the immediate area spill->alert contain Contain spill with inert absorbent (vermiculite/sand) alert->contain apply_sol Gently apply neutralization solution (allow to react for 30+ minutes) contain->apply_sol collect Collect all material with spark-proof tools apply_sol->collect package_waste Package in a labeled hazardous waste container collect->package_waste decon_area Wipe spill area again with neutralization solution, then water package_waste->decon_area dispose Dispose of all waste via EHS decon_area->dispose

Caption: Step-by-step protocol for responding to a small isocyanate spill.

Part 5: Emergency Spill Procedures

Accidental spills must be handled immediately and correctly to mitigate exposure risks. The procedure below is for small spills (<100 mL) contained entirely within a chemical fume hood. For larger spills, evacuate the area and contact your institution's emergency response team immediately. [6]

  • Alert & Isolate: Alert others in the lab and ensure the fume hood sash is kept at the lowest practical height.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or dry sand to stop it from spreading. [3][6]3. Neutralize: Slowly and carefully pour neutralization solution onto the absorbent material, working from the outside in. Avoid splashing. The mixture should be damp but not flooded.

  • Wait: Allow the neutralization mixture to react for at least 30 minutes.

  • Collect: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in neutralization solution, followed by a water rinse. All wipes and contaminated PPE must be disposed of as hazardous solid waste. [8] By adhering to these scientifically-grounded procedures, you ensure the safe and responsible disposal of 1,1-Difluoro-3-isocyanatocyclobutane, protecting yourself, your colleagues, and the environment.

References

  • Safe Work Australia. (2015). Guide to Handling Isocyanates. Available at: [Link]

  • PubChem. 1,1-Difluoro-3-isocyanocyclobutane. National Center for Biotechnology Information. Available at: [Link]

  • ISOPA. (2024). Safe Use and Handling of Diisocyanates. Available at: [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Available at: [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Available at: [Link]

  • Fluoropharm. 1,1-Difluoro-3-isocyanocyclobutane. Available at: [Link]

  • Elmbridge UK. Safely Using Isocyanate Paints. Available at: [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]

  • Health and Safety Executive (HSE). Construction hazardous substances: Isocyanates. Available at: [Link]

  • Canada.ca. (2018). Isocyanates: Control measures guideline. Available at: [Link]

  • Semantic Scholar. A brief overview of properties and reactions of diisocyanates. Available at: [Link]

Sources

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